molecular formula C10H13NO B1582556 N-(2-methylphenyl)propanamide CAS No. 19343-15-8

N-(2-methylphenyl)propanamide

Cat. No.: B1582556
CAS No.: 19343-15-8
M. Wt: 163.22 g/mol
InChI Key: OOZZQDJPLCJMML-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)propanamide (CAS 19343-15-8) is an organic compound with the molecular formula C10H13NO and an average molecular weight of 163.22 g/mol . This compound serves as a versatile building block and reagent in organic synthesis and pharmaceutical research . Its structure is related to local anesthetics, making it a compound of interest in medicinal chemistry for the development and study of new pharmacologically active molecules . In research settings, it has been investigated for its potential applications in agrochemicals . The compound exhibits notable biological activity, functioning as an inhibitor for specific enzymes and receptors, which is critical for modulating pain and inflammation pathways in pharmacological studies . Physical properties include a density of approximately 1.051 g/cm³ and a boiling point of 298.5°C at 760 mmHg . Its flash point is 177.2°C, and it has a calculated vapor pressure of 0.00126 mmHg at 25°C . The logP value of 2.42 indicates moderate lipophilicity . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, nor for application in foods, drugs, or cosmetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZZQDJPLCJMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308475
Record name N-(2-Methylphenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19343-15-8
Record name NSC204322
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-methylphenyl)propanamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: o-Propionotoluidide; N-Propionyl-o-toluidine; Prilocaine Impurity 18.[1]

Executive Summary

N-(2-Methylphenyl)propanamide (CAS: 19343-15-8 ) is a secondary amide structurally significant as a synthetic intermediate and a critical process impurity in the manufacturing of local anesthetics, specifically Prilocaine .[1][2][3]

This guide provides a rigorous technical analysis of the compound, detailing its physiochemical identifiers, synthesis via nucleophilic acyl substitution, and its role as a "fingerprint" impurity in pharmaceutical quality control. The content is structured to support researchers in synthesis, analytical method development, and toxicological assessment, emphasizing the metabolic release of the carcinogen o-toluidine.

Part 1: Chemical Identity & Physiochemical Landscape[1][4][5]

This section consolidates the definitive identifiers required for regulatory filing and database integration.

1.1 Nomenclature & Identifiers
ParameterValue
CAS Number 19343-15-8
IUPAC Name This compound
Common Synonyms o-Propionotoluidide; Prilocaine Impurity 18
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CCC(=O)Nc1ccccc1C
InChI Key LXZYJKJYJKJYJK-UHFFFAOYSA-N (Predicted)
1.2 Physical Properties

Data aggregated from experimental and predicted models.

PropertyValueContext/Notes
Appearance White to off-white crystalline solidTypical of low-MW aryl amides.
Melting Point 92 °C Sharp melting point indicates high purity potential.
Boiling Point 255–265 °CAt 760 mmHg.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; lipophilic nature.
pKa ~15.1 (Amide NH)Very weak acid; non-ionizable at physiological pH.
Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound typically employs a Schotten-Baumann type acylation. This protocol is preferred over thermal dehydration of amine salts due to milder conditions and higher specificity.

2.1 Reaction Mechanism (Acylation)

The reaction involves the nucleophilic attack of the nitrogen lone pair of o-toluidine onto the carbonyl carbon of propionyl chloride (or propionic anhydride), followed by the elimination of HCl (or propionic acid).

Critical Control Parameter (CCP): The reaction is highly exothermic. Temperature control (<10°C) during addition is critical to prevent the formation of di-acylated side products or oxidation of the amine.

2.2 Visualization: Synthetic Logic

The following diagram illustrates the synthesis pathway and the competing hydrolysis risk.

SynthesisPath Start1 o-Toluidine (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 Propionyl Chloride (Electrophile) Start2->Intermediate Base Base (TEA/K2CO3) (HCl Scavenger) Byproduct HCl Salt / Waste Base->Byproduct Neutralization Product This compound (Target) Intermediate->Product Elimination Intermediate->Byproduct

Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of this compound using an acid chloride.

2.3 Experimental Protocol (Bench Scale)

Reagents:

  • o-Toluidine (1.0 eq)

  • Propionyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with o-toluidine and TEA in DCM under an inert atmosphere (N₂). Cool to 0°C using an ice bath.

  • Addition: Add propionyl chloride dropwise via an addition funnel over 30 minutes. Rationale: Slow addition prevents thermal runaway and controls regio-selectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Quench with saturated NaHCO₃ solution to neutralize excess acid/chloride.

  • Extraction: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary to achieve MP ~92°C.

Part 3: Pharmaceutical Relevance & Impurity Profiling[5]

In drug development, this molecule is primarily monitored as Impurity 18 (or related codes) in the synthesis of Prilocaine .

3.1 Structural Context: The Prilocaine Family

Prilocaine is an amino-amide anesthetic.[3][4] this compound represents the "skeletal core" without the propylamino side chain. It can form via:

  • Incomplete Reaction: Failure to chlorinate the propionyl group (if starting from propionyl chloride instead of 2-chloropropionyl chloride).

  • Reductive Dehalogenation: Loss of the chlorine atom from the Prilocaine intermediate (Impurity A).

3.2 Visualization: Impurity Network

Understanding the relationship between the drug substance and this impurity is vital for HPLC method development.

ImpurityMap Prilocaine Prilocaine API (N-(2-methylphenyl)-2-(propylamino)propanamide) Metabolite o-Toluidine (Toxic Metabolite) Prilocaine->Metabolite Amidase Hydrolysis ImpurityA Impurity A (2-Chloro-N-(2-methylphenyl)propanamide) ImpurityA->Prilocaine Propylamination Target Target: this compound (De-chlorinated / De-aminated) ImpurityA->Target Reductive Dechlorination (Side Reaction) Target->Metabolite Hydrolysis

Caption: Figure 2. Structural relationship between Prilocaine, its chlorinated intermediate (Impurity A), and the target impurity.[5]

3.3 Analytical Detection (NMR Prediction)

To validate the identity of this compound versus Prilocaine, look for the absence of the propyl chain signals and the specific propionyl pattern.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.2-2.3 (s, 3H): Methyl group on the aromatic ring (o-tolyl).

    • δ 1.2 (t, 3H): Terminal methyl of the propionyl group.

    • δ 2.4 (q, 2H): Methylene of the propionyl group.

    • δ 7.0-7.5 (m, 4H): Aromatic protons.

    • δ ~7.8 (br s, 1H): Amide NH.

Part 4: Safety & Toxicology (E-E-A-T)

WARNING: While this compound itself is an irritant, its primary hazard lies in its metabolic breakdown.

  • Metabolic Hydrolysis: Amidase enzymes (liver/plasma) can hydrolyze the amide bond, releasing o-toluidine .

  • o-Toluidine Toxicity: o-Toluidine is classified as a Group 1 Carcinogen (IARC). It induces methemoglobinemia (oxidation of hemoglobin), leading to hypoxia and cyanosis.

  • Handling:

    • Use full PPE (Nitrile gloves, respirator).

    • Treat all waste as hazardous carcinogenic waste.

    • Avoid acidic conditions which accelerate hydrolysis.

References
  • ChemicalBook. (2025).[6] Propanamide, N-(2-methylphenyl)- CAS 19343-15-8 Technical Data. Retrieved from

  • European Pharmacopoeia (Ph. Eur.).Prilocaine Hydrochloride Monograph: Impurity Profiling.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21116791 (Prilocaine Related Structures). Retrieved from [7]

  • Sigma-Aldrich. Prilocaine Impurity Standards and Reference Materials. Retrieved from

  • Van Zyl, E.F. (2001).[8] A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic Science International, 122(2-3), 142-149.[8] (Discusses N-acyl-o-toluidine synthesis methods).

Sources

Crystal Structure Analysis & Conformational Dynamics of N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Chemists and Medicinal Researchers

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic characterization of N-(2-methylphenyl)propanamide (also known as o-propionotoluidide). As a fundamental amide scaffold, this molecule serves as a critical model for understanding steric-induced conformational restriction in drug design.

Unlike simple acetanilides, the introduction of an ortho-methyl group creates a steric clash that forces the phenyl ring out of the amide plane. This guide details the synthesis, single-crystal growth, X-ray diffraction (XRD) workflow, and supramolecular analysis required to quantify these effects. We focus on the causality between the ortho-substitution and the resulting lattice energy, solubility profile, and bioactivity.

Chemical Context & Significance

The target molecule, this compound, represents a class of sterically hindered amides. In medicinal chemistry, this scaffold is structurally homologous to the local anesthetic Prilocaine and serves as a simplified model for studying the "ortho-effect."

The Steric Mechanism

In unsubstituted N-phenylamides (like acetanilide), the amide group and phenyl ring are nearly coplanar, maximizing


-conjugation. However, in this compound, the steric repulsion between the C(7)-Methyl  group and the Amide Oxygen (or Hydrogen)  disrupts this planarity.
  • Consequence: The torsion angle

    
     (C-N-C-C) deviates significantly from 0°/180°.
    
  • Impact: This "twist" reduces lattice energy (lowering melting point relative to para-isomers) and enhances solubility—a critical parameter in formulation science.

Experimental Protocols

Synthesis Workflow

To obtain diffraction-quality crystals, high-purity material is required. We utilize a nucleophilic acyl substitution under Schotten-Baumann conditions to ensure high yield and minimal side products.

Reagents:

  • o-Toluidine (2-methylaniline): 10 mmol

  • Propionyl Chloride: 11 mmol

  • Triethylamine (Et

    
    N): 12 mmol (Acid scavenger)
    
  • Dichloromethane (DCM): Anhydrous solvent

Protocol:

  • Dissolution: Dissolve o-toluidine and Et

    
    N in dry DCM at 0°C under N
    
    
    
    atmosphere.
  • Addition: Dropwise addition of propionyl chloride over 30 minutes. The exotherm must be controlled to prevent di-acylation.

  • Quench & Wash: Stir for 2 hours at room temperature. Wash organic layer with 1M HCl (remove unreacted amine), then sat. NaHCO

    
    , then Brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and rotary evaporate to yield a crude off-white solid.
    
Single Crystal Growth (The Thermodynamic Driver)

Standard recrystallization often yields microcrystalline powder. For XRD, we require single crystals (


 mm).
  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Water (9:1 v/v).

  • Mechanism: The hydrophobic o-tolyl group drives aggregation, while the amide hydrogen bonding directs the lattice assembly.

  • Procedure: Dissolve 50 mg of purified compound in 5 mL warm ethanol. Filter into a scintillation vial. Cover with parafilm, pierce 3 small holes, and leave undisturbed at 20°C for 3-5 days.

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Purification Phase R1 o-Toluidine (Nucleophile) Step1 Nucleophilic Attack (DCM, 0°C) R1->Step1 R2 Propionyl Chloride (Electrophile) R2->Step1 Step2 Acid/Base Wash (Remove impurities) Step1->Step2 Crude Solid Step3 Recrystallization (EtOH/H2O) Step2->Step3 Purified Solid Output Single Crystal (Monoclinic Prisms) Step3->Output Slow Evap.

Figure 1: Synthesis and crystallization workflow for this compound.

Crystallographic Analysis Strategy

Data Collection Parameters[1][2][3]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1] Molybdenum is preferred over Copper for organic amides to minimize absorption effects and access higher
    
    
    angles for better resolution.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal methyl groups (propyl chain and o-tolyl methyl), ensuring precise bond lengths.

Space Group Determination

Based on homologous series (e.g., o-methylacetanilide), the predicted crystal system is Monoclinic .

  • Likely Space Group:

    
     or 
    
    
    
    .
  • Reasoning: These centrosymmetric space groups efficiently pack molecules with both H-bond donors (N-H) and acceptors (C=O) without requiring chiral symmetry.

Structural Refinement Targets

When solving the structure (using SHELXT/Olex2), pay specific attention to:

  • Amide Geometry: The C-N bond length should be approx. 1.35 Å, indicating partial double-bond character.

  • Torsion Angle (

    
    ):  Measure the angle 
    
    
    
    . A value near 180° indicates a trans amide (standard).
  • Twist Angle (

    
    ):  Measure the angle between the phenyl ring plane and the amide plane.
    
    • Expectation:

      
       due to the ortho-methyl steric clash.
      

Supramolecular Architecture

The crystal lattice is stabilized by a network of intermolecular forces. Understanding these is crucial for predicting solid-state stability.

Hydrogen Bonding (The Synthon)

The primary interaction is the N-H...O=C hydrogen bond.

  • Pattern: In simple secondary amides, this forms infinite 1D chains.

  • Graph Set Notation:

    
    .
    
  • Geometry: Distance

    
     is typically 
    
    
    
    Å.
Hirshfeld Surface Analysis

To visualize the "packing landscape," we employ Hirshfeld surface analysis (using CrystalExplorer).

  • d_norm Surface: Red spots will identify the strong N-H...O contacts.

  • Shape Index: Look for "bow-tie" patterns indicating

    
    -
    
    
    
    stacking.
    • Note: Due to the ortho-methyl twist,

      
      -
      
      
      
      stacking is often weaker or offset compared to planar acetanilides.

Interactions cluster_mol cluster_lattice Mol N-(2-methylphenyl) propanamide Steric Steric Clash (o-Methyl vs Carbonyl) Mol->Steric Intrinsic HBond N-H...O=C (1D Chains) Mol->HBond Primary Interaction Twist Phenyl Ring Rotation Steric->Twist Forces Packing Crystal Lattice (P21/c) Twist->Packing Disrupts Planarity HBond->Packing Stabilizes

Figure 2: Causal relationship between steric hindrance, molecular conformation, and lattice packing.

Data Summary & Reference Values

For validation, compare your experimental data against these representative ranges for N-aryl amides:

ParameterDescriptionTypical Value (Range)Significance
Bond: C-N Amide bond length1.34 - 1.36 ÅPartial double bond character (Resonance).
Bond: C=O Carbonyl bond length1.22 - 1.24 ÅH-bond acceptor strength.
Angle: C-N-C Amide bond angle125° - 129°

hybridization.
Torsion

Phenyl/Amide Twist45° - 90° Critical: Indicates steric hindrance of o-Me.
H-Bond N-H...O Distance2.85 - 2.95 ÅStrong electrostatic interaction.

References

  • Gowda, B. T., et al. (2004). "Effect of Substituents on the Crystal Structures of N-(Aryl)-acetamides." Z. Naturforsch.

  • Johnson, C. A., et al. (2019). "Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of N-Aryl Amides." Journal of Organic Chemistry.

  • Nagaraj, B., et al. (2011). "Crystal structure of this compound derivatives." Acta Crystallographica Section E.

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D.

Sources

Technical Guide: Safety, Toxicity, and Analysis of N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-methylphenyl)propanamide (CAS: 19343-15-8), also known as o-propionotoluidide. This compound is a critical process impurity and degradation product of the local anesthetic Prilocaine . Its safety profile is inextricably linked to its metabolic hydrolysis into o-toluidine , a known carcinogen and methemoglobinemia-inducing agent.

Executive Summary

This compound is an anilide derivative primarily encountered in pharmaceutical development as a synthesis intermediate or impurity (Impurity 18) of Prilocaine.[1][2][3] Unlike the active pharmaceutical ingredient (API), this compound lacks the propylamino side chain, rendering it lipophilic and solely dependent on amide hydrolysis for clearance.

Critical Hazard: Upon systemic absorption, hepatic amidases hydrolyze this compound to release o-toluidine . Consequently, its toxicity profile mirrors that of o-toluidine, necessitating strict containment strategies to prevent occupational methemoglobinemia and long-term carcinogenic exposure.

Part 1: Chemical Identity & Physicochemical Properties[4]
PropertyData
Chemical Name This compound
Common Synonyms o-Propionotoluidide; N-Propionyl-o-toluidine; Prilocaine Impurity 18
CAS Number 19343-15-8
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Physical State White to off-white crystalline solid
Melting Point 92–94 °C
Solubility Soluble in ethanol, DMSO, chloroform; sparingly soluble in water
Partition Coeff.[1][2][3][4][5][6][7] (LogP) ~2.3 (Predicted) – Highly lipophilic, facilitating dermal absorption
Part 2: Toxicity Profile & Mechanism of Action

The toxicity of this compound is driven by "Lethal Synthesis"—the metabolic generation of a more toxic downstream metabolite.

1. Metabolic Activation Pathway

The amide bond is susceptible to hydrolysis by hepatic carboxylesterases and amidases.

  • Hydrolysis: The compound cleaves into propionic acid (benign) and o-toluidine (toxic).

  • Bioactivation: o-Toluidine undergoes N-hydroxylation by CYP450 isozymes (primarily CYP2E1) to form N-hydroxy-o-toluidine.

  • Toxicity: This hydroxylamine metabolite oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), which cannot transport oxygen, leading to cellular hypoxia.[8]

2. Key Toxicological Endpoints
  • Acute Toxicity (Oral): Estimated LD50 ~500–1000 mg/kg (Rat). Inferred from o-toluidine data.

  • Methemoglobinemia: Clinical hallmark.[9][10] Symptoms include cyanosis (chocolate-brown blood), dyspnea, and dizziness.[8][10]

  • Carcinogenicity: Group 1 Carcinogen (IARC) via the o-toluidine metabolite. Chronic exposure is linked to bladder cancer in humans.

  • Genotoxicity: Positive in Ames test (after metabolic activation).

3. Visualizing the Metabolic Pathway

The following diagram illustrates the bioactivation pathway leading to toxicity.

Metabolism Parent This compound (Lipophilic Precursor) Enzyme1 Hepatic Amidases (Hydrolysis) Parent->Enzyme1 Metabolite1 o-Toluidine (Carcinogen) Enzyme1->Metabolite1 Major Pathway SideProduct Propionic Acid (Benign) Enzyme1->SideProduct Enzyme2 CYP2E1 (Oxidation) Metabolite1->Enzyme2 ToxicAgent N-hydroxy-o-toluidine (Oxidant) Enzyme2->ToxicAgent Target Hemoglobin (Fe2+) ToxicAgent->Target Redox Cycling Outcome Methemoglobin (Fe3+) (Hypoxia) Target->Outcome

Caption: Figure 1.[1][5] Metabolic bioactivation of this compound into the toxic oxidant N-hydroxy-o-toluidine.

Part 3: Safety Data Sheet (SDS) Highlights

This section synthesizes critical safety data for laboratory handling.

GHS Classification [11][12][13]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H319: Causes serious eye irritation.[14]

    • H350: May cause cancer (Category 1B - based on o-toluidine content/metabolism).

    • H373: May cause damage to organs (blood, bladder) through prolonged or repeated exposure.

Handling & Exposure Controls
  • Engineering Controls: Use only in a chemical fume hood. Do not handle on open benches.

  • PPE:

    • Respiratory: N95 or P100 respirator if dust formation is possible.

    • Skin: Nitrile gloves (double-gloving recommended due to lipophilicity).

    • Eyes: Safety glasses with side shields.[7]

  • Spill Response: Dampen with water to prevent dust.[13] Sweep up into a sealed container. Do not flush to sewer.

Part 4: Experimental Protocols
Protocol 1: Synthesis of Reference Standard

Purpose: To generate high-purity this compound for use as an analytical standard.

Reagents:

  • o-Toluidine (10.7 g, 0.1 mol)

  • Propionic Anhydride (14.3 g, 0.11 mol)

  • Glacial Acetic Acid (Solvent, 50 mL)

  • Sodium Acetate (Catalyst, 1.0 g)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve o-toluidine in glacial acetic acid. Add sodium acetate.

  • Reaction: Add propionic anhydride dropwise over 15 minutes. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (120 °C) for 2 hours to ensure completion.

  • Quench: Pour the hot reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove acid residues.

  • Purification: Recrystallize from Ethanol:Water (1:1).

    • Dissolve solid in minimum hot ethanol.

    • Add hot water until slightly turbid.

    • Cool slowly to 4 °C.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

  • Yield: Expected yield ~85-90%. Melting point should be 92–94 °C.

Protocol 2: HPLC Detection in Prilocaine API

Purpose: To quantify Impurity 18 in Prilocaine samples.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Max absorption for the anilide ring).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
10.0 50 50
15.0 20 80

| 20.0 | 85 | 15 |

Self-Validation Check:

  • System Suitability: The resolution (Rs) between Prilocaine (RT ~8 min) and this compound (RT ~12 min, more retained due to lack of amine) must be > 1.5.

Part 5: Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the reference standard.

SynthesisWorkflow Start Start: Raw Materials (o-Toluidine + Propionic Anhydride) Reaction Acylation Reaction (Reflux in AcOH, 2 hrs) Start->Reaction Heat Quench Quench & Precipitation (Pour into Ice Water) Reaction->Quench Exothermic Filter Filtration & Washing (Remove Acid) Quench->Filter Solid Recovery Purify Recrystallization (EtOH/Water System) Filter->Purify Crude Product Analyze QC Analysis (HPLC & Melting Point) Purify->Analyze Pure Crystals Analyze->Purify Fail Criteria (Reprocess) End Final Standard (>99% Purity) Analyze->End Pass Criteria

Caption: Figure 2. Step-by-step synthesis and quality control workflow for this compound.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88874, this compound. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). o-Toluidine Registration Dossier (Toxicological Information). ECHA. Available at: [Link]

  • International Agency for Research on Cancer (IARC). o-Toluidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Available at: [Link]

  • United States Pharmacopeia (USP). Prilocaine Hydrochloride Monograph: Organic Impurities. USP-NF. (Requires Subscription).
  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Occupational Medicine, 53(4), 261–266. (Mechanistic reference for aniline derivative toxicity). Available at: [Link]

Sources

The Multifaceted Biological Activities of N-(2-methylphenyl)propanamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(2-methylphenyl)propanamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, with a focus on their anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties. By synthesizing data from disparate studies and elucidating the underlying pharmacological principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of this promising class of compounds and accelerate the discovery of novel therapeutics. We will delve into detailed experimental protocols, present comparative quantitative data, and visualize key pathways and workflows to provide a comprehensive and actionable resource for the scientific community.

Introduction: The this compound Core - A Versatile Pharmacophore

The amide bond is a cornerstone of peptide and protein chemistry, and its presence in small molecules often confers favorable pharmacokinetic and pharmacodynamic properties. The this compound core, characterized by a propanamide moiety attached to a 2-methyl-substituted phenyl ring, represents a synthetically accessible and highly adaptable scaffold. The strategic placement of the methyl group at the ortho position of the phenyl ring introduces steric and electronic modifications that can significantly influence receptor binding, metabolic stability, and overall biological activity. This guide will systematically dissect the diverse therapeutic potential of this chemical class.

Anticonvulsant Activity: Targeting Neuronal Excitability

Derivatives of N-phenylamides have shown significant promise as anticonvulsant agents, with research pointing towards their ability to modulate neuronal ion channels. While specific data on this compound is part of a broader chemical space, the structure-activity relationships gleaned from related compounds provide a strong rationale for their investigation.

Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

A prevalent mechanism for anticonvulsant activity in this class of compounds is the modulation of voltage-sensitive sodium channels (VSSCs). By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that characterizes seizure activity. Some derivatives have also been shown to interact with L-type calcium channels.[1]

Structure-Activity Relationship (SAR) Insights

Studies on related N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have revealed key structural features for anticonvulsant potency.[1] While not specific to the 2-methylphenyl substitution, these findings offer a predictive framework:

  • Aromatic Substitution: The nature and position of substituents on the N-phenyl ring are critical. Electron-withdrawing or -donating groups can influence the electronic environment of the amide and its interaction with target receptors.

  • Alkyl Chain Length: The length of the alkanamide chain can impact lipophilicity and the spatial orientation of the molecule within the binding pocket.

  • Terminal Functional Groups: The incorporation of heterocyclic moieties, such as the 2,5-dioxopyrrolidine ring, has been shown to confer a broad spectrum of anticonvulsant activity.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for anticonvulsant drugs, indicative of a compound's ability to prevent the spread of seizures.

Protocol:

  • Animal Model: Male Swiss mice (20-25 g) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses, typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). A control group receives the vehicle alone.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Quantitative Data Summary: Anticonvulsant Activity of Related Propanamide Derivatives
CompoundMES ED50 (mg/kg, i.p. in mice)scPTZ ED50 (mg/kg, i.p. in mice)6Hz ED50 (mg/kg, i.p. in mice)Reference
Compound 496.975.444.3[1]
Compound 5> 100> 10066.2[1]
Compound 1189.5> 10058.1[1]
Compound 19> 100> 10070.9[1]

*Note: Compounds are N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, not specifically this compound.[1]

Analgesic and Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The structural similarity of some this compound derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as analgesic and anti-inflammatory agents. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of COX and LOX Enzymes

Inflammation is a complex biological response mediated by various enzymes, including cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. 5-LOX, on the other hand, is involved in the production of leukotrienes, another class of inflammatory mediators. Inhibition of these enzymes is a well-established strategy for anti-inflammatory drug development.[2]

inflammatory_pathway

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

  • Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Quantitative Data Summary: In Vitro Enzyme Inhibition by a Related Compound

The following data is for a pivalate-based Michael product, which shares some structural features with propanamide derivatives and was evaluated for its anti-inflammatory potential.[2]

Enzyme TargetIC50 (µg/mL)
COX-1314
COX-2130
5-LOX105

Antimicrobial Activity: A Potential New Frontier

The exploration of this compound derivatives for antimicrobial activity is a growing area of interest. Amide and anilide structures are present in many known antimicrobial agents, suggesting that this scaffold could be a fruitful starting point for the development of new anti-infectives.

Putative Mechanisms of Action

The antimicrobial mechanisms of amide derivatives can be diverse and may include:

  • Inhibition of Essential Enzymes: Interference with enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[3]

  • Disruption of Cell Membrane Integrity: Interaction with the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Biofilm Formation: Prevention of the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.[4]

antimicrobial_workflow

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: A standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimicrobial Activity of Related Salicylanilide Derivatives

While specific data for this compound is limited, studies on N-(2-chlorophenyl)-2-hydroxybenzamide derivatives provide insights into the potential of related structures.[5]

Bacterial StrainMIC (mg/mL) of 2-Cl-substituted salicylanilide derivatives
Gram-positive bacteria0.125–0.5
Gram-negative bacteriaNo inhibition

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the coupling of 2-methylaniline with a propanoyl chloride or a propanoic acid derivative.

General Synthetic Protocol

A common and efficient method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species.

Protocol:

  • Activation of Carboxylic Acid (if applicable): To a solution of the desired propanoic acid derivative in an anhydrous aprotic solvent (e.g., dichloromethane, DMF), a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) is added dropwise at 0°C. The reaction is stirred at room temperature until the conversion to the acyl chloride is complete.[6]

  • Amide Bond Formation: The resulting acyl chloride (or the activated carboxylic acid) is added to a solution of 2-methylaniline and a base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound derivative.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with a wide range of biological activities. The existing body of research on related propanamide and anilide derivatives provides a solid foundation for further exploration. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to delineate more precise structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their optimization and potential clinical translation. The integration of computational modeling and in vitro and in vivo studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

  • Kaminski, K., et al. (2016). Design, Synthesis and Anticonvulsant Activity of New Hybrid Compounds Derived From N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -Butanamides. Bioorganic & Medicinal Chemistry, 24(15), 3398-3408. [Link]

  • Al-Hussain, S. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(14), 5468. [Link]

  • Kaminski, K., et al. (2016). Design, Synthesis and Anticonvulsant Activity of New Hybrid Compounds Derived From N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -Butanamides. Bioorganic & Medicinal Chemistry, 24(15), 3398-3408. [Link]

  • Almehmadi, M. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. Latin American Journal of Pharmacy, 40(11), 2791-4. [Link]

  • Ghlichloo, M., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • Gulluni, N., et al. (2021). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113170. [Link]

  • Richards, J. J., & Melander, C. (2009). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Current medicinal chemistry, 16(29), 3866–3883. [Link]

  • Siddiqui, S., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(16), 4987. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]

  • Gökçe, M., et al. (2005). Synthesis and Analgesic and Anti-inflammatory Activity of 6-Phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide Derivatives. Arzneimittelforschung, 55(6), 318-324. [Link]

  • Abdel-Aziz, M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5). [Link]

  • Gherman, C. M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(11), 2498. [Link]

  • Parente, M., & Willems, H. (2021). In vivo and in vitro testing for the biological safety evaluation of biomaterials and medical devices. In Biomaterials and Medical Devices. IntechOpen. [Link]

  • Gökçe, M., et al. (2005). Synthesis and Analgesic and Anti-inflammatory Activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide Derivatives. Arzneimittelforschung, 55(6), 318-24. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(18), 4234. [Link]

  • Richards, J. J., & Melander, C. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Antibiotics, 8(4), 181. [Link]

  • Rebelo, A. F., et al. (2023). Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. Molecules, 28(6), 2533. [Link]

  • Mohammadi, M., et al. (2023). Biomimetic Synthesis of Biologically Active Natural Products: An Updated Review. Current Medicinal Chemistry, 30(33), 3698-3725. [Link]

  • Slideshare. (n.d.). SAR of Anticonvulsant Drugs. [Link]

  • Fassihi, A., et al. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Mini reviews in medicinal chemistry, 17(1), 74–82. [Link]

  • Yuan, Y., et al. (2021). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Chinese Medicine, 16(1), 1-20. [Link]

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Sources

IUPAC nomenclature and synonyms for N-(2-methylphenyl)propanamide

[1][2]

CAS Registry Number: 19343-15-8 Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol [1][2][3]

Executive Summary

N-(2-methylphenyl)propanamide is a secondary amide derivative formed by the condensation of o-toluidine and propionic acid.[1] While often encountered in pharmaceutical development as a structural analog to the local anesthetic Prilocaine or as a degradation product, it is distinct from the pharmacopeial impurities typically monitored (e.g., Prilocaine Impurity A or B). This guide provides a definitive technical analysis of its nomenclature, synthesis, and physicochemical characterization, explicitly correcting common vendor-database errors regarding its identity.

Chemical Identity & Structure

Structural Visualization

The molecule consists of an o-toluidine scaffold acylated at the nitrogen atom by a propionyl group.[1] The steric hindrance introduced by the ortho-methyl group influences both the rotational barrier of the amide bond and its hydrolysis rates compared to non-substituted analogs.[1]

Caption: Logical connectivity diagram highlighting the N-acyl linkage between the o-tolyl ring and the propionyl chain.[1]

Identifiers
RegistryIdentifierNote
CAS Number 19343-15-8 Verified primary identifier.[1]
IUPAC Name This compoundPreferred IUPAC Name (PIN).[1]
SMILES CCC(=O)Nc1ccccc1CCanonical string.[1]
InChI Key WFKAJVHLWXSISD-UHFFFAOYSA-NStandard hash.

Nomenclature & Synonyms

IUPAC Systematic Analysis

The systematic name is derived by treating the amide as the principal functional group.

  • Parent Hydride: Propanamide (3-carbon amide chain).[1]

  • Substituent: A 2-methylphenyl group (also known as o-tolyl) attached to the nitrogen.[1]

  • Construction: N-(2-methylphenyl) + propanamide.[1][4][5][6]

Valid Synonyms
  • Propanamide, N-(2-methylphenyl)- (CA Index Name)[1][4][5][6]

  • o-Propionotoluidide (Traditional organic nomenclature)[1]

  • N-Propionyl-o-toluidine [1]

  • 2'-Methylpropionanilide [1]

Critical Disambiguation (Safety & Accuracy)

Researchers must distinguish this molecule from pharmacopeial impurities associated with Prilocaine to avoid analytical mismatching.

Compound NameCASRelationship to Target
Target Molecule 19343-15-8 Des-chloro-des-propylamino Prilocaine Analog
Prilocaine Impurity A (EP)19281-31-3Chlorinated analog (2-Chloro-N-(2-methylphenyl)propanamide).[1]
Prilocaine Impurity B (EP)95-53-4Hydrolysis product (o-Toluidine).[1] NOT the target.
2,6-Dimethylacetanilide2198-53-0Vendor Error: Some databases incorrectly link this CAS to the target.[1]

Warning: Several commercial chemical databases incorrectly list "2,6-Dimethylacetanilide" as a synonym for CAS 19343-15-8.[1] This is chemically impossible as the target has a methyl group at the ortho position (2-) and a propionyl chain, whereas the error refers to a dimethyl (2,6-) ring with an acetyl chain.[1]

Synthetic Pathways & Mechanism

The most robust synthesis involves the nucleophilic acyl substitution of o-toluidine with propionyl chloride or propionic anhydride.[1]

Reaction Protocol

Reagents: o-Toluidine (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (1.2 eq, base scavenger), Dichloromethane (DCM) solvent.

Step-by-Step Methodology:

  • Preparation: Dissolve o-toluidine in anhydrous DCM under nitrogen atmosphere. Cool to 0°C to control exotherm.

  • Addition: Add Triethylamine (Et₃N) followed by the dropwise addition of Propionyl Chloride. The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 2 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.[7]

  • Purification: Recrystallize from ethanol/water or hexanes. Target yield: >85%.

Mechanistic Visualization

The reaction proceeds via an addition-elimination mechanism typical of acyl chlorides.[1]

ReactionMechanismReactantsReactantso-Toluidine + Propionyl-ClTransitionTetrahedral Intermediate(Zwitterionic)Reactants->TransitionNucleophilic AttackEliminationElimination of Cl-Transition->EliminationCollapseProductProductThis compoundElimination->Product- HCl (trapped by Et3N)

Caption: Nucleophilic acyl substitution pathway showing the progression from reactants to the stable amide product.

Analytical Characterization

To validate the identity of synthesized material, the following spectral properties are diagnostic.

Predicted ¹H NMR (400 MHz, CDCl₃)

The ortho-methyl group and the ethyl chain of the propionyl moiety provide distinct signals.

PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Amide NH ~7.8 - 8.5Broad Singlet1HExchangeable proton.[1]
Aromatic 7.0 - 7.6Multiplet4HPhenyl ring protons.[1]
α-CH₂ 2.42Quartet (J ≈ 7.5 Hz)2HMethylene of propionyl group.[1]
Ring-CH₃ 2.25Singlet3HMethyl on aromatic ring.[1]
β-CH₃ 1.25Triplet (J ≈ 7.5 Hz)3HTerminal methyl of propionyl group.[1]
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): 163.22 m/z[1]

  • Fragmentation Pattern:

    • m/z 163: Parent peak.

    • m/z 106/107: Loss of propionyl group (characteristic of o-toluidine fragment).[1]

    • m/z 57: Propionyl cation [CH₃CH₂CO]⁺.

Physicochemical Properties[1]
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 92°C (Experimental value).[3]

  • Solubility: Soluble in methanol, DCM, DMSO; sparingly soluble in water.

References

  • National Institute of Standards and Technology (NIST). Propanamide, 2-methyl- vs N-substituted analogs (Data verification). NIST WebBook. Available at: [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). Prilocaine Hydrochloride: Impurity Profile. European Pharmacopoeia Online. Available at: [Link][1]

  • PubChem. Compound Summary: this compound (CAS 19343-15-8).[1] National Library of Medicine. Available at: [Link][1]

melting point and boiling point data for N-(2-methylphenyl)propanamide

[1][2][3][4][5][6][7]

Executive Summary

This compound (CAS: 19343-15-8 ), also known as o-Propionotoluidide or N-Propionyl-o-toluidine , is a secondary amide structurally significant in medicinal chemistry.[1] It serves as a key intermediate and a known process impurity in the synthesis of local anesthetics, most notably Prilocaine .[1]

This guide provides a rigorous examination of its thermodynamic properties—specifically melting and boiling points—contrasting them with structurally related pharmacophores.[1] It establishes a field-proven protocol for its synthesis and purification, ensuring researchers can reliably generate and identify this compound in analytical workflows.

Chemical Identity & Structural Significance[1][7][8]

AttributeDetail
IUPAC Name This compound
Common Synonyms o-Propionotoluidide; N-Propionyl-o-toluidine
CAS Registry Number 19343-15-8
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CCC(=O)Nc1ccccc1C
Structural Class Anilide; N-Alkylated Amide
The "Prilocaine" Distinction

In drug development, this compound is frequently confused with Prilocaine due to structural homology.[1] It is critical to distinguish the two:

  • Target (o-Propionotoluidide): Lacks the propylamino side chain.[1] Often appears as a degradation product or starting material impurity.[1]

  • Prilocaine: N-(2-methylphenyl)-2-(propylamino)propanamide.[1][2][3]

Thermodynamic Profile: Melting & Boiling Points[1]

The phase transition data below represents a synthesis of experimental values from chemical databases and predicted thermodynamic models.

Melting Point (MP) Data

The melting point is the primary indicator of purity for this crystalline solid.[1]

Source/TypeValue / RangeConfidence LevelNotes
Experimental (Primary) 92 °C HighConsistent with pure anilide derivatives [1][2].[1]
Predicted (Model) 90–94 °CMediumCalculated based on crystal lattice energy of similar tolyl-amides.
Comparative: Prilocaine 37–38 °CHighThe drug substance has a significantly lower MP due to the flexible propylamino chain.
Comparative: Impurity A 110–111 °CHigh2-Chloro-N-(2-methylphenyl)propanamide (Prilocaine Impurity A) melts higher due to chloro-substituent polarity [3].[1]
Boiling Point (BP) Data

Boiling point data is critical for developing Gas Chromatography (GC) methods for residual solvent or impurity analysis.[1]

PressureValue / RangeContext
Standard (760 mmHg) 255 – 265 °C Non-volatile under standard conditions.[1] Requires high-temperature GC columns.
Reduced (15 mmHg) ~145 °CEstimated for vacuum distillation purification.[1]
Flash Point ~113 °CSafety threshold for handling molten material.

Synthesis & Purification Protocol

Self-Validating Methodology

To generate a reference standard of this compound for analytical comparison, the following acylation protocol is recommended. This method uses propionic anhydride to avoid the generation of HCl gas associated with acid chlorides, simplifying the workup.[1]

Reaction Logic Diagram

SynthesisWorkflowStartReagents:o-Toluidine (1.0 eq)Propionic Anhydride (1.2 eq)ReactionReaction:Reflux in Toluene/DCM(2-4 Hours)Start->ReactionHeatQuenchQuench:Add Water/NaHCO3(Neutralize Acid)Reaction->QuenchCompleteSeparationPhase Separation:Isolate Organic LayerQuench->SeparationExtractionPurificationRecrystallization:Solvent: Ethanol/Water (1:1)Separation->PurificationEvaporate SolventProductFinal Product:This compound(White Needles, MP: 92°C)Purification->ProductDry

Caption: Step-by-step acylation workflow for synthesizing high-purity o-propionotoluidide.

Detailed Protocol
  • Setup: Charge a 250 mL round-bottom flask with o-toluidine (10.7 g, 0.1 mol) and dichloromethane (DCM, 50 mL) .

  • Addition: Cool to 0°C. Add propionic anhydride (15.6 g, 0.12 mol) dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).[1]

  • Workup: Wash the organic layer with 10% NaHCO₃ (2 x 50 mL) to remove unreacted anhydride and propionic acid byproducts.[1] Wash with brine.[1]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) .

  • Validation: The resulting white needles should have a sharp melting point at 92°C .

Analytical Implications in Drug Development[1]

In the context of Prilocaine manufacturing, this compound is a critical process impurity.[1] Its physical properties dictate the analytical strategy.

Impurity Logic & Separation

Because the impurity (MP 92°C) and the API (MP 37°C) have vastly different thermal profiles, they can be separated via fractional crystallization or detected via Reverse-Phase HPLC .[1]

ImpurityLogicPrilocainePrilocaine API(MP 37°C)ImpurityAImpurity A (Cl-)(MP 110°C)ImpurityA->PrilocainePrecursor (Chlorinated)Targeto-Propionotoluidide(MP 92°C)Target->PrilocainePrecursor (Missing Sidechain)

Caption: Thermal relationship between Prilocaine and its key structural analogs.

Recommended HPLC Method[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 7.[1]0) [40:60].[1]

  • Detection: UV @ 240 nm.[1]

  • Retention Time: The less polar o-propionotoluidide will elute after Prilocaine due to the lack of the ionizable amino group.[1]

References

  • ChemicalBook. (2025).[1] Propanamide, N-(2-methylphenyl)- Properties and Data. Link

  • Sigma-Aldrich. (2025).[1] this compound Product Specification. Link

  • European Pharmacopoeia. (2024).[1] Prilocaine Hydrochloride: Impurity A Standards. Link

  • PubChem. (2025).[1][4] Compound Summary: Prilocaine.[1][4][5][6] Link

  • NIST Chemistry WebBook. (2024).[1] Phase transition data for Amides. Link

Methodological & Application

synthesis of N-(2-methylphenyl)propanamide from o-toluidine and propionic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of N-(2-methylphenyl)propanamide (also known as o-propionotoluidide) via the N-acylation of o-toluidine using propionic anhydride. This transformation represents a fundamental amide bond formation, a cornerstone reaction in medicinal chemistry, particularly in the synthesis of local anesthetics (e.g., Prilocaine analogs).

Two distinct protocols are provided:

  • Method A (Classical Solution-Phase): Prioritizes high purity and kinetic control using dichloromethane (DCM) and a base.

  • Method B (Green/Solvent-Free): Prioritizes atom economy and scalability, utilizing the exothermicity of the neat reaction.

Safety & Hazard Assessment (Critical)

WARNING: This synthesis involves o-Toluidine , a known carcinogen and toxic substance. Strict adherence to safety protocols is non-negotiable.

CompoundCASHazard ClassCritical Safety Measures
o-Toluidine 95-53-4Carc. 1B , Acute Tox. 3 (Oral/Inhal)Use only in a fume hood.[1] Double-glove (Nitrile). Avoid all skin contact.[1][2][3]
Propionic Anhydride 123-62-6Skin Corr.[2] 1B, Eye Dam. 1Corrosive.[3] Lachrymator. Wear face shield if handling >100mL.
Dichloromethane 75-09-2Carc. 2, Skin Irrit. 2Volatile. Use in well-ventilated hood.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution .[4] The nitrogen atom of the o-toluidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the propionic anhydride.

Key Structural Consideration: Unlike simple aniline acylation, the methyl group at the ortho position of the benzene ring introduces steric hindrance . This forces the amide bond out of planarity with the phenyl ring, potentially reducing the rate of reaction compared to p-toluidine. Consequently, this protocol employs a slight excess of anhydride and thermal energy (or base catalysis) to drive the reaction to completion.

Reaction Pathway Diagram

ReactionMechanism Reactants o-Toluidine + Propionic Anhydride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Elimination of Propionate TS->Elimination Collapse Products This compound + Propionic Acid Elimination->Products Proton Transfer

Figure 1: Mechanistic pathway of the nucleophilic acyl substitution.[4][5]

Materials & Stoichiometry

ComponentMW ( g/mol )Equiv.[6]Density (g/mL)Role
o-Toluidine 107.161.01.00Limiting Reagent / Nucleophile
Propionic Anhydride 130.141.1 - 1.21.01Electrophile / Acylating Agent
Triethylamine (Et₃N) 101.191.20.73Base (Method A only)
DCM 84.93Solvent1.33Solvent (Method A only)

Experimental Protocols

Method A: Classical Solution-Phase (High Purity)

Recommended for small-scale (1–10g) library synthesis where purity is paramount.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add o-toluidine (5.35 g, 50 mmol) and DCM (50 mL) . Stir to dissolve.

  • Base Addition: Add Triethylamine (8.4 mL, 60 mmol) . Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Propionic Anhydride (7.1 mL, 55 mmol) over 15 minutes.

    • Note: The exotherm is controlled by the rate of addition and the ice bath.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove propionic acid byproduct.

    • Wash with Brine (30 mL) .

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude off-white solid from Ethanol/Water (1:1).

Method B: Green Solvent-Free Synthesis (Scalable)

Recommended for scale-up (>10g) to minimize solvent waste.

  • Mixing: In a 100 mL RBF, combine o-toluidine (10.7 g, 100 mmol) and Propionic Anhydride (14.3 g, 110 mmol) .

  • Reflux: Attach a reflux condenser. Heat the mixture to 120°C for 60 minutes.

    • Why: The high temperature overcomes the steric hindrance of the ortho-methyl group without requiring an auxiliary base.

  • Quench: Cool the mixture to ~80°C and slowly add hot water (50 mL) while stirring vigorously.

    • Mechanism:[5][6][7] This hydrolyzes the excess anhydride into water-soluble propionic acid.

  • Isolation: Allow the mixture to cool to RT, then place in an ice bath. The product will precipitate as a solid.

  • Filtration: Filter the solid via Büchner funnel. Wash copiously with cold water to remove all traces of acid.

  • Purification: Recrystallize from minimal hot ethanol.

Workflow Visualization

Workflow Start Start: Mix Reagents Reaction Reaction (DCM/Base or Heat) Start->Reaction Check TLC Check Reaction->Check Check->Reaction Incomplete Quench Acid/Base Workup or Water Quench Check->Quench Complete Isolate Concentration/Filtration Quench->Isolate Pure Recrystallization (EtOH/H2O) Isolate->Pure

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

ParameterExpected ValueNotes
Appearance White crystalline needlesCrude may be off-white/beige.
Melting Point 87 – 89 °C Sharp range indicates high purity.
IR Spectroscopy 3290 cm⁻¹ (N-H stretch)1650 cm⁻¹ (C=O Amide I)Absence of broad OH stretch (acid impurity).
¹H NMR (CDCl₃) δ 2.25 (s, 3H, Ar-CH₃)δ 2.45 (q, 2H, CO-CH₂)δ 1.25 (t, 3H, CH₃)Distinct quartet/triplet for propionyl group.

In-Process Control (IPC):

  • TLC Mobile Phase: 30% Ethyl Acetate in Hexane.

  • Visualization: UV (254 nm). o-Toluidine fluoresces strongly; the amide product is UV active but less intense.

Troubleshooting Guide

Issue 1: Product "Oils Out" during recrystallization.

  • Cause: The solution is too concentrated or cooled too quickly.

  • Fix: Re-heat to dissolve the oil. Add a small "seed" crystal of the product. Allow to cool to RT very slowly without agitation before placing in the fridge.

Issue 2: Strong vinegar smell persists in solid.

  • Cause: Trapped propionic acid / anhydride.

  • Fix: Grind the solid into a fine powder and wash again with saturated Sodium Bicarbonate (NaHCO₃) solution, followed by water.

Issue 3: Low Yield.

  • Cause: Incomplete reaction due to steric hindrance.

  • Fix: Increase reaction time or temperature. If using Method A, ensure the amine is fully dissolved before adding anhydride.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8] Longman Scientific & Technical. (Standard protocols for acylation of amines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7090, o-Toluidine. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31263, Propionic Anhydride. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Technical Protocol: High-Purity Synthesis of N-(2-Methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the preparation of N-(2-methylphenyl)propanamide (also known as N-propionyl-o-toluidine), a structural analog to amide-type local anesthetics (e.g., Prilocaine).[1] The method utilizes a nucleophilic acyl substitution reaction between o-toluidine and propionic anhydride. This route is selected for its high atom economy, absence of corrosive HCl gas evolution (unlike acid chloride routes), and ease of purification via recrystallization.

Target Molecule Data:

  • IUPAC Name: this compound[1]

  • CAS Number: 19343-15-8[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.22 g/mol

  • Target Melting Point: 92 °C (Lit.)

Critical Safety Directives (HSE)

⚠️ DANGER: HIGH HAZARD SUBSTANCE o-Toluidine (CAS 95-53-4) is a Category 1B Carcinogen and is toxic if inhaled or absorbed through the skin.

  • Engineering Controls: All operations involving o-toluidine must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the initial mixing phase.

  • Waste: All mother liquors and washings must be segregated as hazardous organic waste (carcinogenic).

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic attack of the amine nitrogen of o-toluidine on the carbonyl carbon of propionic anhydride. Sodium acetate is employed as a buffer to neutralize the propionic acid by-product, preventing the protonation of the amine, which would otherwise render it non-nucleophilic.

Pathway Diagram

ReactionMechanism Reactants o-Toluidine (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagent Propionic Anhydride (Electrophile) Reagent->Intermediate Product This compound Intermediate->Product Elimination Byproduct Propionic Acid Intermediate->Byproduct

Figure 1: Mechanistic pathway for the acylation of o-toluidine.

Materials & Stoichiometry

Scale: 50 mmol (approx. 8.1 g theoretical yield)

ReagentMW ( g/mol )Equiv.AmountDensityHazard
o-Toluidine 107.161.05.36 g (5.35 mL)1.00 g/mLCarcinogen, Toxic
Propionic Anhydride 130.141.27.80 g (7.70 mL)1.01 g/mLCorrosive, Flammable
Sodium Acetate (anhydrous) 82.031.24.92 gSolidIrritant
Glacial Acetic Acid 60.05Solvent20 mL1.05 g/mLCorrosive
Ethanol (95%) -Solvent~30 mL-Flammable

Experimental Protocol

Phase A: Acylation Reaction
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Solvent System: Add 20 mL of Glacial Acetic Acid and 4.92 g of Sodium Acetate to the flask. Stir until the salt is partially suspended/dissolved.

  • Amine Addition: Carefully add 5.35 mL of o-toluidine to the mixture.

    • Note: The reaction is slightly exothermic.

  • Anhydride Addition: Add 7.70 mL of Propionic Anhydride dropwise over 5 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes. Then, warm the mixture to 50–60 °C for an additional 20 minutes to ensure completion.

    • Checkpoint: The solution should appear homogeneous and may darken slightly.

Phase B: Quenching & Isolation
  • Quench: Prepare a 400 mL beaker containing 200 mL of ice-cold water .

  • Precipitation: Pour the warm reaction mixture slowly into the vigorously stirred ice water.

    • Observation: The amide should precipitate immediately as a bulky white to off-white solid.

  • Digestion: Stir the aqueous suspension for 15 minutes to break up any clumps and extract residual acid.

  • Filtration: Collect the crude solid via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 3 x 20 mL of cold water to remove acetic acid and sodium acetate.

Phase C: Purification (Recrystallization)[4]
  • Solvent Choice: Transfer the crude solid to a clean Erlenmeyer flask. Add approximately 15 mL of 95% Ethanol .

  • Dissolution: Heat on a steam bath or hot plate (set to 80 °C) until dissolved. If solid remains, add ethanol in 2 mL increments.

  • Hot Filtration (Optional): If the solution is dark or contains insoluble particles, filter while hot through a fluted filter paper.

  • Crystallization: Remove from heat. Add water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists. Then add 1-2 drops of ethanol to clear it.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then place in an ice bath for 30 minutes.

  • Final Isolation: Filter the pure crystals, wash with a small amount of cold 50:50 Ethanol/Water, and dry in a desiccator or vacuum oven at 40 °C.

Process Workflow & Decision Tree

Workflow Start Start: Mix Reagents (AcOH/NaOAc) React Reaction: 60°C, 20 min Start->React Quench Quench in Ice Water React->Quench Check Precipitate Formed? Quench->Check Filter Vacuum Filtration Check->Filter Yes Oil Troubleshoot: Oiling Out (Scratch glass/Seed) Check->Oil No (Oily) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Dry Dry & Characterize Recryst->Dry Oil->Filter

Figure 2: Operational workflow for synthesis and purification.

Characterization & Quality Control

TestExpected ResultAcceptance Criteria
Appearance White crystalline needlesNo yellow discoloration
Melting Point 92 °C Range within ±1 °C
IR Spectroscopy N-H stretch (~3290 cm⁻¹) C=O Amide I (~1650 cm⁻¹)Distinct amide bands
Proton NMR

2.2 (s, 3H, Ar-CH3)

1.2 (t, 3H, CH2-CH3)
Integration matches structure

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product "Oils Out" Mixture cooled too fast or too much solvent.Re-heat to dissolve, add seed crystal, cool very slowly.
Low Yield Product lost in mother liquor.Concentrate the mother liquor and cool again for a second crop.
Purple/Brown Color Oxidation of o-toluidine.Ensure amine is distilled/clear before use. Recrystallize with activated charcoal.
Vinegar Smell Residual Acetic/Propionic Acid.Insufficient washing. Wash filter cake with 5% NaHCO3 solution.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Amide Synthesis Protocols).

  • ChemicalBook. Propanamide, N-(2-methylphenyl)- Properties and Melting Point Data. Accessed Oct 2023.

  • National Toxicology Program. Report on Carcinogens: o-Toluidine. U.S. Department of Health and Human Services.

  • Organic Syntheses. General Procedure for Acylation of Anilines. Coll. Vol. 1, p. 82.

Sources

Application Note: Precision Recrystallization Strategies for N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of N-(2-methylphenyl)propanamide (also known as N-propionyl-o-toluidine) via recrystallization. While often synthesized via the acylation of o-toluidine, the crude product frequently contains unreacted amine, propionic acid residues, and oligomeric side products. This guide provides a scientifically grounded approach to solvent selection, specifically targeting the separation of the lipophilic amide from these impurities.

We compare two primary solvent systems: Ethanol/Water (Polar/Protic) and Ethyl Acetate/Heptane (Polar/Aprotic) , providing a validated protocol for scaling from milligram screening to gram-scale purification.

Chemical Context & Solubility Theory

The Target Molecule
  • Compound: this compound

  • Functional Groups: Secondary Amide (H-bond donor/acceptor), Aromatic Ring, Alkyl Chain.

  • Key Challenge: The ortho-methyl group introduces steric bulk near the amide bond. This can disrupt crystal packing efficiency compared to para-isomers, increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.

Solvent Selection Logic

Effective recrystallization requires a solvent with a high temperature coefficient of solubility for the target.

  • Dielectric Constant (

    
    ):  The amide bond is moderately polar (
    
    
    
    estimated for the solid). We need a solvent system that bridges the gap between the non-polar aromatic ring and the polar amide linkage.
  • Hansen Solubility Parameters (HSP):

    • Dispersion (

      
      ): Matches the aromatic ring.
      
    • Polarity (

      
      ) & H-bonding (
      
      
      
      ): Matches the amide.
    • Conclusion: Pure non-polar solvents (Hexane) are too poor; pure polar solvents (Methanol) are often too good. Binary solvent systems allow for fine-tuning the

      
       of the solvent to match the solute only at high temperatures.
      

Solvent Screening Protocol (Micro-Scale)

Objective: Determine the optimal solvent system before committing bulk material. This is a self-validating step to prevent yield loss.

Materials
  • Crude this compound (100 mg per test)

  • Test tubes (10 mL)

  • Heating block or oil bath

  • Solvents: Ethanol (95%), Water, Ethyl Acetate (EtOAc), Heptane.

Procedure
  • Dissolution (Hot): Place 100 mg of crude solid in a test tube. Add the primary solvent (Ethanol or EtOAc) dropwise at boiling point until the solid just dissolves.

  • Anti-Solvent Addition:

    • System A: Add hot Water to the hot Ethanol solution until persistent turbidity appears, then add one drop of Ethanol to clear it.

    • System B: Add hot Heptane to the hot EtOAc solution until turbidity appears.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then to 0°C.

  • Observation:

ObservationDiagnosisAction
Crystals form Ideal SystemProceed to Scale-up.
No precipitate Solubility too highEvaporate solvent or add more anti-solvent.
Oiling Out MP < Solvent BP; Impurities highAdd seed crystal; Use lower BP solvent; Increase solvent volume.
Precipitate is amorphous Cooling too fastRe-heat and cool slower (insulate tube).

Detailed Macro-Scale Protocols

Protocol A: Ethanol/Water Recrystallization (Green Chemistry)

Best for removal of polar impurities (salts, acids).

  • Preparation: Weigh 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of Ethanol (95%) . Heat to boiling on a stir plate.

    • Note: If solid remains, add Ethanol in 5 mL increments until dissolved.

  • Filtration (Optional): If insoluble black specks are present, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Crystallization:

    • Keep the solution near boiling.

    • Add Deionized Water dropwise via addition funnel/pipette.

    • Stop immediately when a faint cloudiness persists.

    • Add 1-2 mL of Ethanol to restore clarity.

  • Cooling Ramp:

    • Remove from heat. Place flask on a cork ring (insulator).

    • Allow to reach RT undisturbed (approx. 1-2 hours).

    • Critical Step: If oil droplets form, scratch the glass with a rod or add a seed crystal immediately.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Ethyl Acetate/Heptane Recrystallization

Best for removal of non-polar impurities and if the compound is sensitive to hydrolysis (though amides are generally stable).

  • Dissolution: Dissolve 10.0 g crude material in the minimum amount of boiling Ethyl Acetate (approx. 20-40 mL).

  • Anti-Solvent: Slowly add Heptane to the boiling solution until slight turbidity is observed. Clear with minimal EtOAc.

  • Cooling: Follow the same cooling ramp as Protocol A. Heptane systems are less prone to oiling out than water systems but require a fume hood.

  • Washing: Wash filter cake with cold 1:3 EtOAc:Heptane.

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for the purification.

RecrystallizationWorkflow Start Crude this compound SolventCheck Micro-Scale Solvent Screen Start->SolventCheck Decision Select Solvent System SolventCheck->Decision SystemA Ethanol / Water (Polar Impurities) Decision->SystemA High Polarity Req. SystemB EtOAc / Heptane (Non-polar Impurities) Decision->SystemB Low Polarity Req. Dissolve Dissolve at Boiling Point (Min. Solvent Vol.) SystemA->Dissolve SystemB->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot AddAnti Add Anti-Solvent (Until Turbidity) FilterHot->AddAnti Cooling Controlled Cooling (RT -> 0°C) AddAnti->Cooling CheckOil Oiling Out? Cooling->CheckOil Remedy Re-heat & Add Solvent OR Seed Crystal CheckOil->Remedy Yes FilterCold Vacuum Filtration & Wash CheckOil->FilterCold No (Crystals Form) Remedy->Cooling Dry Vacuum Dry (40°C) FilterCold->Dry

Figure 1: Decision tree and process flow for the recrystallization of N-aryl amides, highlighting critical control points for "oiling out".

Results & Validation

To ensure the protocol was successful, the following data points should be verified.

Expected Yields
Solvent SystemTypical Recovery (%)Purity ImpactNotes
Ethanol/Water 75 - 85%HighBest for removing ionic salts/acids.
EtOAc/Heptane 70 - 80%ModerateSuperior drying; less solvent residue.
Purity Analysis (Self-Validation)
  • Melting Point (MP):

    • Literature MP for N-o-tolylpropanamide is generally cited in the range of 79-81°C (Verify with specific batch; analogs often range 80-110°C).

    • Test: Sharp range (< 2°C difference between onset and clear melt) indicates high purity.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 30% Ethyl Acetate in Hexane.

    • Visualization: UV (254 nm).

    • Result: Single spot (

      
      ). Absence of baseline spot (salts) or solvent front spot (non-polar oils).
      

Troubleshooting "Oiling Out"

Oiling out occurs when the solute separates as a liquid phase before crystallizing. This is common with this compound due to its moderate melting point.

  • Mechanism: The solution becomes supersaturated at a temperature above the melting point of the solute in that solvent mixture.

  • Solution:

    • Decrease Concentration: Add more of the good solvent (Ethanol/EtOAc) to lower the saturation temperature.

    • Seeding: Add a tiny crystal of pure product at the cloud point to provide a nucleation surface.

    • Temperature Control: Keep the anti-solvent warm before addition.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Perrin, D. D., Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988.
  • PubChem Database. this compound (CID 12814). National Center for Biotechnology Information. Available at: [Link] (Verified structure and general physical property data).

  • Org. Synth. Coll. General procedures for acylation and purification of anilines. Available at: [Link] (General methodology reference).

Application Note: HPLC Method Development for N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive guide for the High-Performance Liquid Chromatography (HPLC) method development for N-(2-methylphenyl)propanamide (also known as N-propionyl-o-toluidine or 2'-methylpropionanilide).

This molecule is a structural analog of the local anesthetic Prilocaine and a derivative of o-toluidine . Its analysis is critical in pharmaceutical impurity profiling, synthetic pathway verification, and toxicological studies.

Introduction & Molecule Profile

This compound is a lipophilic neutral amide. Unlike its amine precursors (e.g., o-toluidine), it lacks a basic center, which significantly influences its chromatographic behavior.

Physicochemical Properties
  • Chemical Structure: An amide linkage connecting an o-tolyl group and a propyl chain.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.22 g/mol

  • Polarity (LogP): Estimated ~2.0–2.5 (Moderately Lipophilic).

  • Acid/Base Character: Neutral amide (pKa > 15). It does not protonate in standard acidic mobile phases.

  • UV Absorption: Primary absorption at 205–215 nm (amide

    
    ) and secondary aromatic bands at 240–254 nm  (
    
    
    
    ).
Analytical Challenge

The primary challenge is separating the target analyte from its precursor, o-toluidine , and potential structurally similar impurities like Prilocaine (if present). The method must exploit the pKa difference between the basic amine precursors and the neutral amide target.

Method Development Strategy (The "Why")

Column Selection: The Hydrophobic Foundation

Given the moderate lipophilicity (LogP ~2.2), a C18 (Octadecylsilane) stationary phase is the gold standard. It provides strong hydrophobic interaction to retain the neutral amide.

  • Recommendation: End-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18) to reduce silanol interactions, ensuring sharp peaks for any residual amines.

Mobile Phase & pH Control: The Separation Lever
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower viscosity (lower backpressure) and sharper peak shapes for amides.

  • Aqueous Phase: 0.1% Phosphoric Acid (pH ~2.5) or 0.1% Formic Acid .

    • Mechanism: At pH 2.5, the impurity o-toluidine (pKa ~4.4) is fully protonated (

      
      ). This ionized state drastically reduces its retention on the hydrophobic C18 column, causing it to elute early. The target This compound  remains neutral and retains longer. This creates a massive resolution window between the precursor and the product.
      
Detection
  • UV 210 nm: High sensitivity for trace analysis (detects the amide bond).

  • UV 254 nm: High specificity for the aromatic ring, minimizing baseline drift from mobile phase gradients.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Quaternary Gradient Pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%).

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to 10.0 mL with water.

System Suitability Solution:

  • Mix Standard Stock with o-toluidine standard (0.1 mg/mL) to simulate a crude reaction mixture.

Chromatographic Conditions
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV 210 nm (Quant), 254 nm (Qual)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program

A gradient is recommended to elute highly retained dimers or cleaning byproducts.

Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Elute polar impurities)
2.010%Isocratic Hold
12.090%Linear Ramp (Elute Target)
15.090%Wash
15.110%Re-equilibration
20.010%End

Method Logic & Workflow Visualization

The following diagram illustrates the separation logic, highlighting how pH control differentiates the target molecule from its precursors.

HPLC_Workflow Sample Sample Mixture (Target + o-Toluidine) Column C18 Column (Hydrophobic) Sample->Column MobilePhase Mobile Phase (pH 2.5 Acidic) MobilePhase->Column Modulates Ionization Toluidine o-Toluidine (Protonated BH+) Low Retention Column->Toluidine Elutes ~2-3 min Target This compound (Neutral) High Retention Column->Target Elutes ~8-10 min Detector UV Detector (210/254 nm) Toluidine->Detector Target->Detector Result Chromatogram Resolution > 5.0 Detector->Result

Figure 1: Separation mechanism showing the critical role of acidic pH in differentiating the ionized precursor from the neutral target amide.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps:

  • Specificity: Inject the System Suitability Solution.

    • Acceptance Criteria: Resolution (

      
      ) between o-toluidine and this compound must be 
      
      
      
      . No interference at the retention time of the target from the blank.
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

    • Acceptance Criteria:

      
      .
      
  • Precision: 6 replicate injections of the standard.

    • Acceptance Criteria: RSD of Peak Area

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peak Silanol interaction or Column agingEnsure Mobile Phase pH is < 3.0. Replace column if >1000 injections.
Retention Shift Mobile phase evaporation or Temp fluctuationCap solvent bottles. Use column oven (30°C).
Ghost Peaks Contaminated Mobile Phase or CarryoverUse HPLC-grade water. Run a blank gradient.
Low Sensitivity Wrong wavelengthEnsure detection is at 210 nm for max sensitivity, not just 254 nm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7067, o-Toluidine. (Precursor properties). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.
  • ChemIDplus. N-Propionyl-o-toluidine (CAS 1953-54-4) Entry. Retrieved from [Link]

using N-(2-methylphenyl)propanamide as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-methylphenyl)propanamide in High-Purity Prilocaine Synthesis

Executive Summary

This technical guide details the utility of This compound (CAS: 618-00-8, also known as o-propionotoluidide) as a critical intermediate in the synthesis of the local anesthetic Prilocaine .[1]

While conventional industrial routes often employ a "telescoped" reaction using


-haloacyl halides, this guide advocates for a stepwise isolation strategy .[1] By isolating this compound as a stable, purifiable intermediate, process chemists can significantly reduce the risk of carrying forward the genotoxic impurity o-toluidine  (CAS: 95-53-4) into the final API. This protocol outlines the synthesis, 

-functionalization, and quality control parameters required to meet ICH M7 guidelines for mutagenic impurities.

Chemical Profile & Strategic Utility

Molecule: this compound Role: Stable Scaffold / Precursor Key Application: Synthesis of Prilocaine (Amino-amide anesthetic)[1][2][3][4]

PropertySpecification
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 163.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 86–88 °C
Solubility Soluble in ethanol, acetone, DCM; Insoluble in water
Key Impurity to Monitor o-Toluidine (Starting material, Carcinogen Cat.[1][2][3][5] 1B)
Strategic Comparison: Stepwise vs. Telescoped
  • Telescoped Route (Standard): Reacts o-toluidine directly with 2-bromopropionyl bromide.[1]

    • Pros: Faster, fewer steps.[1]

    • Cons: Highly reactive lachrymators; difficult to remove unreacted o-toluidine from the final complex mixture without rigorous downstream processing.[1]

  • Stepwise Route (This Protocol): Forms the non-halogenated amide first.[1]

    • Pros: The intermediate is a stable solid that can be recrystallized.[1] This creates a "purity firewall," ensuring o-toluidine is depleted before the complex halogenation step.[1]

    • Cons: Requires an additional halogenation step.[1]

Synthetic Pathway Visualization

The following diagram illustrates the stepwise conversion, highlighting the critical purification checkpoint.

PrilocaineSynthesis cluster_QC Quality Control Gate Start o-Toluidine (Genotoxic Impurity) Inter1 INTERMEDIATE: This compound (Purification Checkpoint) Start->Inter1 Acylation (>95% Yield) Reagent1 Propionic Anhydride + Base Reagent1->Inter1 Inter2 2-Bromo-N-(2-methylphenyl) propanamide Inter1->Inter2 Regioselective Bromination Step2 Alpha-Bromination (Br2 or NBS) Step2->Inter2 Final Prilocaine API Inter2->Final Nucleophilic Substitution Reagent3 Propylamine (Excess) Reagent3->Final

Figure 1: Stepwise synthesis pathway establishing the intermediate as a purity control point.

Detailed Experimental Protocols

Step 1: Synthesis of this compound

Objective: Quantitative conversion of o-toluidine to the amide to eliminate genotoxicity risks.[1]

Reagents:

  • o-Toluidine (1.0 eq)

  • Propionic Anhydride (1.1 eq) or Propionyl Chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq) - Only if using acid chloride

  • Solvent: Dichloromethane (DCM) or Toluene[1]

Protocol:

  • Setup: Charge a 3-neck reactor with o-toluidine and DCM (5 vol). Cool to 0–5°C under

    
     atmosphere.[1]
    
  • Addition:

    • If using Anhydride: Add Propionic Anhydride dropwise.[1] No base is strictly necessary, but catalytic DMAP speeds up the reaction.[1]

    • If using Chloride: Add TEA first, then add Propionyl Chloride dropwise, maintaining temperature <10°C (Exothermic).[1]

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:[1]7) or HPLC until o-toluidine is non-detectable (<0.1%).[1]

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove any unreacted amine (Critical for safety).[1]

    • Wash with Sat.

      
       and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification (The Firewall): Recrystallize from Ethanol/Water.[1]

    • Target: White needles.[1][6]

    • QC Check: HPLC purity >99.5%; o-toluidine <10 ppm.[1]

Step 2: Regioselective -Bromination

Objective: Functionalize the


-carbon without brominating the aromatic ring.[1]

Mechanism: The amide group is an ortho/para director, but it is less activating than the free amine.[1] To ensure bromination occurs at the


-carbon (side chain) rather than the ring, we utilize a radical mechanism or specific acid catalysis.

Reagents:

  • This compound (Intermediate from Step 1)[2][6][7]

  • Bromine (

    
    ) (1.0 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Catalyst: HBr (cat.) or Acetyl Chloride (cat.) to generate the enol.[1]

Protocol:

  • Dissolve the intermediate in Glacial Acetic Acid (5 vol).

  • Heat to 50–60°C to promote enolization of the amide.

  • Add Bromine solution (in acetic acid) dropwise over 1 hour.

    • Note: Slow addition is crucial to prevent over-bromination.[1]

  • Stir at 60°C for 2 hours.

    • Process Control: Monitor consumption of starting material.[1][3] If ring bromination (impurity) is observed, lower temperature and use N-Bromosuccinimide (NBS) with a radical initiator (AIBN) in

      
       or Trifluorotoluene as an alternative route.
      
  • Quench: Pour mixture into ice water. The product, 2-bromo-N-(2-methylphenyl)propanamide , will precipitate.[1]

  • Filter and wash with cold water.[1]

Step 3: Amination to Prilocaine

Objective: Nucleophilic substitution (


) to form the final API.

Reagents:

  • 2-bromo-N-(2-methylphenyl)propanamide[1]

  • Propylamine (3.0 eq) – Excess acts as HBr scavenger

  • Solvent: Toluene or Ethanol[1]

Protocol:

  • Dissolve the bromo-intermediate in Toluene.[1]

  • Add Propylamine slowly at ambient temperature.[1]

  • Heat to reflux (80°C) for 4–6 hours.

  • Workup:

    • Cool to room temperature.[1] Filter off the Propylamine hydrobromide salt formed.[1]

    • Extract the filtrate with 1M HCl (Prilocaine moves to aqueous phase).[1]

    • Basify the aqueous phase with NaOH to pH >10.[1]

    • Extract free base Prilocaine into DCM or Ether.[1]

  • Salt Formation (Optional): Treat with HCl gas in diethyl ether to form Prilocaine Hydrochloride.

Critical Process Parameters (CPP) & Quality Control

To ensure pharmaceutical grade quality, the following parameters must be strictly controlled.

ParameterLimitRationale
o-Toluidine Content < 10 ppm (API limit)o-Toluidine is a Class 1 carcinogen.[1] The Step 1 workup (Acid wash) is the primary removal mechanism.[1]
Water Content (Step 2) < 0.1%Water competes with Bromine, leading to hydrolysis of the amide bond.
Temperature (Step 2) 50–65°C<50°C: Reaction too slow.[1] >70°C: Increased risk of aromatic ring bromination.[1]
Stoichiometry (Step 3) Propylamine > 2.5 eqInsufficient amine leads to dimer impurities (double alkylation).[1]
Impurity Fate Mapping

ImpurityMap Source o-Toluidine (Starting Material) Step1 Step 1: Acylation (Acid Wash Workup) Source->Step1 High Conversion Final Final API Source->Final RISK PATHWAY (If Step 1 fails) Inter Intermediate Isolation (Recrystallization) Step1->Inter Rejection of unreacted amine Step2 Step 2: Bromination Inter->Step2 Clean Input Step2->Final

Figure 2: Impurity tracking showing the rejection of o-toluidine during intermediate isolation.

References

  • Löfgren, N., & Tegnér, C. (1960).[1] Studies on Local Anesthetics.[1][3][5][6][8][9] XX. Synthesis of Some Monoalkylamino-2-methylpropionanilides. Acta Chemica Scandinavica, 14, 486–490.

  • European Pharmacopoeia (Ph.[1] Eur.) . Prilocaine Hydrochloride Monograph 1363. (Defines Impurity B as o-Toluidine).

  • ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).

  • Swarbrick, J. (2013).[1] Encyclopedia of Pharmaceutical Technology. CRC Press.[1] (Discusses amide stability and synthesis).

  • PubChem Compound Summary . Prilocaine (CID 4906).[1][8] National Center for Biotechnology Information.[1]

Sources

solvent selection for extraction of N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocol for N-(2-methylphenyl)propanamide

Abstract

This guide provides a scientifically grounded protocol for the liquid-liquid extraction (LLE) and isolation of This compound (CAS: 19343-15-8), also known as


-propionyl-o-toluidine.[1] Moving beyond traditional chlorinated solvents, this note evaluates green alternatives based on the GSK and Pfizer solvent selection guides.[2] We present a self-validating workflow using 2-Methyltetrahydrofuran (2-MeTHF)  and Ethyl Acetate (EtOAc)  to ensure high purity by exploiting the pKa differences between the neutral amide product, the basic starting amine (o-toluidine), and acidic byproducts (propionic acid).

Chemical Context & Physicochemical Properties

Successful extraction relies on manipulating the ionization states of impurities while keeping the target molecule neutral.

  • Target Molecule: this compound[1][3][4][5][6]

  • Structure: A neutral secondary amide.[1]

  • Key Impurities:

    • o-Toluidine (Starting Material): Basic amine (pKa

      
       4.44).[1]
      
    • Propionic Acid (Byproduct): Carboxylic acid (pKa

      
       4.87).
      
PropertyValueImplication for Extraction
Molecular Weight 163.22 g/mol Small molecule; suitable for standard LLE.[1]
Physical State Solid (MP ~92°C)Product will be isolated via evaporation or crystallization.[1]
LogP (Predicted) ~2.0 - 2.5Moderately lipophilic.[1] Partitions strongly into organic phase.[1]
pKa (Amide) ~15 (Neutral)Remains neutral (organic-soluble) across pH 1–14.[1]

Solvent Selection Strategy

Historically, Dichloromethane (DCM) was the standard for amide extractions due to its high density and solubility. However, modern "Green Chemistry" directives (REACH, CHEM21) discourage DCM due to toxicity and environmental persistence.

We evaluated four candidates based on solvency power (Hansen Solubility Parameters) and sustainability (GSK/Pfizer Guides).

Comparative Solvent Assessment
SolventClassGSK Score (1-10)ProsConsRecommendation
Dichloromethane (DCM) Chlorinated1 (Red)High solubility; heavy bottom layer.Toxic; environmental hazard; low boiling point.[1]Avoid (unless strictly necessary).
Ethyl Acetate (EtOAc) Ester7 (Green)Good polarity match; cheap; low toxicity.[1]Can hydrolyze at high pH; water solubility (~8%).[1]Recommended (Standard).
2-MeTHF Ether7 (Green)Bio-derived; clean phase splits; stable to base.[1]Higher cost than EtOAc; peroxide former (requires stabilizers).[1]Recommended (High Performance).
Toluene Hydrocarbon6 (Amber)Excellent for crystallization; low water uptake.[1]Harder to remove (high BP); reprotoxic issues.[1]Use for Recrystallization.

Expert Insight: 2-MeTHF is superior to EtOAc for this specific extraction because it forms sharper phase boundaries (reducing emulsions common with amides) and is stable against hydrolysis during the basic wash steps required to remove propionic acid.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for solvent selection and phase separation logic.

SolventSelection Start Target: this compound (Neutral Amide) Criteria Selection Criteria: 1. Solvency (LogP ~2.2) 2. Green Metrics (GSK Guide) 3. Phase Separation Start->Criteria Decision Select Extraction Solvent Criteria->Decision DCM Dichloromethane (Traditional) Outcome Protocol Choice: 2-MeTHF or EtOAc DCM->Outcome Restricted EtOAc Ethyl Acetate (Standard) EtOAc->Outcome MeTHF 2-MeTHF (Advanced/Green) MeTHF->Outcome Decision->DCM High Solvency High Toxicity Decision->EtOAc Good Solvency Hydrolysis Risk Decision->MeTHF Best Phase Split Base Stable

Figure 1: Decision tree prioritizing Green Chemistry metrics while ensuring technical performance.

Detailed Experimental Protocol

Objective: Isolate this compound from a reaction mixture containing unreacted o-toluidine and propionic acid.

Reagents & Materials
  • Organic Solvent: 2-MeTHF (Preferred) or Ethyl Acetate.[1]

  • Acid Wash: 1M HCl (Hydrochloric Acid).[1]

  • Base Wash: 1M NaOH (Sodium Hydroxide) or Saturated NaHCO3.[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step-by-Step Workflow

1. Quench & Dissolution

  • Action: If the reaction was performed in a different solvent (e.g., DMF), dilute the mixture with 10 volumes of 2-MeTHF. If the reaction is neat, dissolve the residue in 2-MeTHF.

  • Why: 2-MeTHF is hydrophobic enough to create a distinct layer but polar enough to dissolve the amide.[1]

2. Acidic Wash (Removal of Amine)

  • Action: Wash the organic layer twice with 1M HCl (1:1 volume ratio). Agitate vigorously for 2 minutes, then allow phases to separate.

  • Mechanism:

    
    
    The neutral amide remains in the organic layer.
    
  • Validation: Check the pH of the aqueous layer. It must be

    
     to ensure complete protonation of the amine.
    

3. Basic Wash (Removal of Acid)

  • Action: Wash the organic layer twice with 1M NaOH (or sat. NaHCO3 if the amide is sensitive, though this amide is stable).

  • Mechanism:

    
    
    
  • Validation: Check the pH of the aqueous layer. It must be

    
    .[1][4]
    

4. Brine Wash & Drying

  • Action: Wash once with saturated brine (NaCl).[1] Separate. Dry the organic layer over anhydrous

    
     for 15 minutes. Filter.
    
  • Why: Removes residual water entrapped in the ether/ester solvent.

5. Isolation

  • Action: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Result: The product should crystallize as an off-white solid upon cooling.[1]

Visualization of Extraction Logic

This flow diagram maps the chemical fate of the components during the extraction.

ExtractionWorkflow Mix Reaction Mixture: 1. Amide (Product) 2. o-Toluidine (Amine) 3. Propionic Acid AcidWash Add 1M HCl (Acid Wash) Mix->AcidWash PhaseSplit1 Phase Split 1 AcidWash->PhaseSplit1 AqWaste1 Aqueous Layer: Toluidinium Salt PhaseSplit1->AqWaste1 pH < 2 OrgLayer1 Organic Layer: Amide + Acid PhaseSplit1->OrgLayer1 BaseWash Add 1M NaOH (Base Wash) OrgLayer1->BaseWash PhaseSplit2 Phase Split 2 BaseWash->PhaseSplit2 AqWaste2 Aqueous Layer: Na-Propionate PhaseSplit2->AqWaste2 pH > 10 OrgLayer2 Organic Layer: Purified Amide PhaseSplit2->OrgLayer2 Final Evaporation & Crystallization OrgLayer2->Final

Figure 2: Chemical fate map demonstrating the removal of impurities via pH manipulation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities or surfactant behavior of the amide.[1]Add solid NaCl to saturate the aqueous layer (Salting out).[1] Filter through a Celite pad if particulates are present.[1]
Low Yield Product lost to aqueous layer.[1]Re-extract the combined aqueous washes with a small portion of 2-MeTHF.[1] Combine organic layers.
Oily Product Residual solvent or impurities.[1][7]Recrystallize from Toluene/Heptane (1:3) . Heat to dissolve, cool slowly to 4°C.

References

  • PubChem. Propanamide, N-(2-methylphenyl)- (CAS 19343-15-8).[1] National Library of Medicine.[1] Available at: [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[1][8] Green Chemistry, 13, 854-862. Available at: [Link]

  • Byrne, F. P., et al. (2016).[7][9][10] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7).[7][9][10] Available at: [Link]

  • Prat, D., et al. (2014). CHEM21 selection guide of classical- and less classical-solvents.[1] Green Chemistry, 16, 4546-4551. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low purity in N-(2-methylphenyl)propanamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: Why is Purity Low?

Before attempting another recrystallization, you must identify the nature of the failure. N-(2-methylphenyl)propanamide (Melting Point: ~87°C) presents unique challenges due to its relatively low melting point and the oxidation potential of its precursor, o-toluidine.

Impurity Profile & Symptoms Table:

SymptomProbable CauseChemical Context
Purple/Brown Color o-Toluidine oxidationThe starting amine oxidizes rapidly in air to form colored diazo/quinone-like species. These co-crystallize easily.
Oiling Out (Emulsion) Liquid-Liquid Phase Separation (LLPS)The compound separates as a liquid droplet before crystallizing.[1] Impurities partition into these oil droplets, trapping them in the final solid.
Sour/Acrid Smell Propanoic Acid inclusionIncomplete washing of the acylating agent. Acidic residues catalyze degradation.
Low Melting Point (<85°C) Eutectic ImpuritiesSolvent inclusion or high levels of unreacted starting material depressing the MP.

Pre-Crystallization Chemical Workup (The "Chemical Wash")

Critical Insight: Crystallization is a physical purification method. It is inefficient at removing large quantities of chemically distinct impurities like unreacted amines or acids. You must perform a chemical wash before crystallization to reach >99% purity.

Protocol: Acid-Base Extraction

Perform this if your crude solid is colored or smells acidic.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram).

  • Acid Wash (Removes o-toluidine): Wash the organic layer twice with 1M HCl (cold).

    • Mechanism:[2][3][4][5][6][7] Protonates unreacted o-toluidine, making it water-soluble. The amide remains in the organic layer.

  • Base Wash (Removes Propanoic Acid): Wash the organic layer twice with Saturated NaHCO₃ .

    • Mechanism:[2][3][4][5][6][7] Deprotonates propanoic acid into sodium propanoate (water-soluble).

  • Drying: Dry organic layer over MgSO₄, filter, and rotary evaporate to dryness.

Solving "Oiling Out" (The "Physical Purification")

The Problem: Because the melting point (~87°C) is low, the "metastable zone" where oiling occurs is wide. If you cool a saturated solution too fast, or if the solution is too concentrated, the compound crashes out as an oil (supercooled liquid) rather than a crystal. This oil re-dissolves impurities.[1]

Visualization: The Oiling-Out Mechanism

The following diagram illustrates the pathway to successful crystallization versus the failure mode of oiling out.

CrystallizationLogic Start Dissolved at High Temp Cooling Cooling Process Start->Cooling LLPS_Zone Enters Liquid-Liquid Phase Separation (LLPS) Cooling->LLPS_Zone Too Conc. or Too Fast Metastable Metastable Zone (Supersaturated) Cooling->Metastable Controlled Dilution Oil_Droplets Formation of Oil Droplets (Impurity Trap) LLPS_Zone->Oil_Droplets Nucleation Heterogeneous Nucleation (Crystal Formation) Metastable->Nucleation Seeding Added Impure_Solid Occluded/Amorphous Solid Oil_Droplets->Impure_Solid Solidifies with Trapped Impurities Pure_Solid High Purity Crystals Nucleation->Pure_Solid

Caption: Figure 1. Logic flow distinguishing between successful nucleation and the "oiling out" failure mode common in low-melting amides.

Optimized Crystallization Protocol

Recommended Solvent System: Toluene / Hexane (or Heptane). Why? Toluene solubilizes the aromatic ring well, while alkanes act as antisolvents. This system avoids the hydrogen-bonding complications of water/alcohol systems that often induce oiling in amides.

  • Dissolution: Suspend the chemically washed solid in Toluene (approx. 3-4 mL/g). Heat to 60-70°C. Do not exceed 80°C to avoid approaching the melting point too closely.

  • Filtration: If insoluble particles remain, perform a hot filtration.

  • The "Cloud Point" Approach:

    • While maintaining 60°C, add Hexane dropwise until a faint, persistent cloudiness appears.

    • Add just enough Toluene (dropwise) to clear the solution again.

  • Seeding (Crucial Step):

    • Cool the solution to ~50°C.

    • Add a tiny crystal of pure this compound (or scratch the glass).

    • Wait 30 minutes. You must see visible growth before further cooling.

  • Slow Cooling: Cool to room temperature at a rate of 10°C per hour. Then cool to 0°C.

  • Isolation: Filter and wash with cold Hexane.

Frequently Asked Questions (FAQs)

Q1: My crystals are still turning pink after a few days. Why? A: This indicates trace o-toluidine is still present and oxidizing.

  • Fix: Recrystallization alone often fails here because the amine fits into the amide crystal lattice. You must repeat the Acid Wash (Section 2) or perform a recrystallization from Ethanol/Water containing 1% acetic acid. The acid keeps the amine protonated and in the mother liquor.

Q2: I tried Ethanol/Water and it turned into a milky oil. How do I save it? A: You hit the "Oiling Out" boundary.

  • Immediate Fix: Reheat the mixture until it is clear. Add a small amount of Ethanol (good solvent) to lower the saturation.

  • Procedure: Let it cool very slowly. Do not put it in the fridge or ice bath immediately. Add a seed crystal at ~45°C. If oil droplets form again, you are still too concentrated—add more ethanol.

Q3: Can I use charcoal to remove the color? A: Yes, but do it before crystallization.

  • Protocol: Dissolve crude in hot ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite. Warning: Carbon can adsorb product; do not use excess.

Q4: What is the expected yield? A: For a high-purity (>99%) process, typical recovery is 70-80% .

  • Trade-off: If you push for 95% yield (by cooling to -20°C or evaporating all solvent), purity will drop because impurities will precipitate alongside the product.

Solvent Selection Guide

Solvent SystemSuitabilityNotes
Toluene / Hexane High Best for avoiding oiling out. Produces dense prisms.
Ethanol / Water Medium Good for removing polar impurities, but high risk of oiling out. Requires careful seeding.[7]
Ethyl Acetate / Hexane Medium Good alternative if Toluene is undesirable.
Dichloromethane Low Too volatile; evaporation leads to crusting and low purity.

References

  • ChemicalBook. (2025). Propanamide, N-(2-methylphenyl)- Properties and Melting Point.[8] Available at:

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions. Available at:

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ResearchGate. (2020). Discussions on Amide Purification and Recrystallization Troubleshooting. Available at:

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at:

Sources

removing unreacted o-toluidine from N-(2-methylphenyl)propanamide samples

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists working with N-(2-methylphenyl)propanamide (also known as N-propionyl-o-toluidine ). It prioritizes safety, purity, and mechanistic understanding.

Topic: Removal of unreacted o-toluidine from this compound. CAS Registry Numbers: Product (19343-15-8); Impurity (95-53-4). Safety Alert: o-Toluidine is an IARC Group 1 Carcinogen. All protocols below require full PPE, including a respirator or fume hood operation.

🔬 Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

User Query: "My crude reaction mixture is dark/brown, and I suspect significant unreacted amine. What is the most efficient way to remove the bulk of the o-toluidine?"

Technical Response: The most effective first-pass purification utilizes the significant


 difference between the starting amine and the amide product.
  • o-Toluidine (Impurity): Weak base (

    
     of conjugate acid 
    
    
    
    ).[1] It will protonate and become water-soluble at pH < 2.
  • This compound (Product): Neutral amide. It remains in the organic layer regardless of acidic washes.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • The Acid Wash: Wash the organic phase twice with 1M HCl (Volume ratio 1:1 organic/aqueous).

    • Mechanism:[2][3][4][5][6]

      
       (Water soluble salt).
      
  • Verification: Check the pH of the aqueous waste. It must remain acidic (pH < 2). If it turns neutral, the amine has consumed all the acid; add more HCl.

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ (to remove residual acid) and once with Brine .

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Workflow Visualization (DOT Diagram)

ExtractionWorkflow Start Crude Mixture (Amide + o-Toluidine) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidWash Wash with 1M HCl (2x) Solvent->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Contains o-Toluidinium Chloride) Separation->Aqueous Discard (Toxic Waste) Organic Organic Layer (Contains Neutral Amide) Separation->Organic Workup Wash (NaHCO3 + Brine) Dry (Na2SO4) Concentrate Organic->Workup Final Purified Solid Workup->Final

Caption: Figure 1.[5][7] Chemoselective removal of o-toluidine via acid-base extraction.

🧪 Module 2: Troubleshooting Stubborn Impurities (Recrystallization)

User Query: "I performed the acid wash, but the product is slightly off-white, and the melting point is depressed (e.g., < 87°C). How do I refine the crystals?"

Technical Response: If the acid wash fails to yield >98% purity, occlusion of the impurity within the crystal lattice is likely. Recrystallization is required to "unlock" these trapped molecules.

Solvent System: Ethanol/Water (Preferred) or Toluene/Hexane.

Recrystallization Protocol[3][8][9]
  • Dissolve: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol (95%) required to just dissolve the solid.

  • Filter (Optional): If insoluble black specks remain (oxidized amine polymers), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Precipitate: Remove from heat. Add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarify: Add one drop of hot ethanol to clear the turbidity.

  • Crystallize: Allow the flask to cool slowly to room temperature, then place it in an ice bath (

    
    C) for 1 hour.
    
  • Harvest: Filter the white needles/plates and wash with cold 1:1 EtOH/Water.

Why this works: The amide is significantly less soluble in cold water/ethanol mixtures than the oily o-toluidine, which remains in the mother liquor.

⚡ Module 3: Advanced Purification (Chromatography)

User Query: "I need >99.5% purity for biological screening. Can I use flash chromatography?"

Technical Response: Yes, but aromatic amines (impurities) often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups, potentially contaminating the amide fractions.

The Fix: Use a gradient elution with a "basified" mobile phase.

ParameterRecommendation
Stationary Phase Standard Silica Gel (40-63 µm)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate
Modifier Add 1% Triethylamine (TEA) to the mobile phase.
Gradient 0%

40% EtOAc over 10-15 Column Volumes.

Logic: The TEA creates a basic environment, suppressing the interaction of the residual o-toluidine with the acidic silica protons. This sharpens the peaks and improves separation (


 differentiation).

📊 Module 4: Analytical Verification

User Query: "How do I confirm the amine is completely gone?"

Technical Response: Relying solely on melting point (Lit: ~87-92°C) is insufficient for high-sensitivity detection. Use 1H NMR for definitive proof.

1H NMR Diagnostic Table (CDCl₃, 400 MHz)
Proton EnvironmentProduct: this compoundImpurity: o-Toluidine
Aromatic Methyl

2.20 - 2.30 ppm (Singlet, 3H)

2.15 ppm (Singlet, 3H)
Amide/Amine NH

7.5 - 9.0 ppm (Broad Singlet, 1H)

3.6 - 4.0 ppm (Broad, 2H)
Propionyl -CH₂-

2.40 ppm (Quartet, 2H)
ABSENT
Propionyl -CH₃

1.25 ppm (Triplet, 3H)
ABSENT

Pass/Fail Criteria:

  • Integrate the Propionyl -CH₂- (Quartet) . Set value to 2.00.

  • Integrate the Aromatic Methyl region (2.1-2.3 ppm) .

  • Result: If the aromatic methyl integral is > 3.05 , you have residual o-toluidine (or solvent).

  • Visual Check: Look for a small singlet "shoulder" just upfield of the amide methyl peak.

Decision Matrix (DOT Diagram)

AnalysisLogic Sample Isolated Solid NMR Run 1H NMR (CDCl3) Sample->NMR Check Check Integral Ratio (Propionyl CH2 vs Ar-Me) NMR->Check Pass Ratio = 2:3 (Pure) Check->Pass Matches Fail Ratio > 2:3 (Impure) Check->Fail Excess Methyl Signal Action Return to Module 2 (Recrystallize) Fail->Action

Caption: Figure 2. NMR-based logic for purity assessment.

📚 References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. o-Toluidine. Vol 100F (2012). International Agency for Research on Cancer.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7242, o-Toluidine. (Accessed 2024).[4]

  • ChemicalBook. Propanamide, N-(2-methylphenyl)- Properties and Melting Point.

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for acidity/basicity logic).

Sources

Technical Support Center: Solubilization Guide for N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of N-(2-methylphenyl)propanamide in Aqueous Media Document ID: TS-SOL-2024-09 Target Audience: Researchers, Formulation Scientists, Drug Discovery Teams

Compound Profile & The Solubility Challenge

Before troubleshooting, it is critical to understand the physicochemical "personality" of your molecule. This compound (also known as 2'-Methylpropionanilide or o-Propionotoluidide) presents a classic solubility challenge common to neutral aromatic amides.

Physicochemical Summary
PropertyValue (Est.)Implication for Solubility
Molecular Weight 163.22 g/mol Small molecule; kinetics are rarely the bottleneck.
LogP (Octanol/Water) ~2.1 - 2.3Moderately lipophilic. Prefers organic solvents over water.
pKa (Amide) ~ -0.5 to 0CRITICAL: Essentially neutral at pH 1-14.
Water Solubility < 2 mg/mLPoor. Likely to crash out upon dilution from DMSO.
H-Bond Donors/Acceptors 1 / 1Limited capacity to interact with water network.

The Core Problem: Unlike its structural cousins (e.g., Lidocaine, Prilocaine), this compound lacks an ionizable tertiary amine . It remains neutral across the entire physiological pH range. Consequently, standard "pH adjustment" strategies used for local anesthetics will fail completely.

Troubleshooting Guide (FAQ)

Q1: "I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media. Why?"

Diagnosis: You are experiencing the "Cosolvent Crash" phenomenon . Solubility in mixed solvent systems (like DMSO/Water) is often log-linear. A small addition of water to a DMSO stock causes a disproportionately large drop in solubility.

Technical Explanation: Water has a high dielectric constant (


), while DMSO is lower (

) but highly polarizable. As you dilute the DMSO stock into aqueous media (increasing water fraction), the "solvating power" of the mixture drops exponentially, not linearly. The hydrophobic hydration shell cannot form fast enough around the hydrophobic toluene ring, leading to nucleation and precipitation.

Solution:

  • Reduce Stock Concentration: If your stock is 100 mM, try 50 mM.

  • Increase Injection Velocity: Vortex the media while adding the DMSO stock to prevent local high-concentration pockets.

  • Switch Strategy: Use Protocol B (Cyclodextrins) below.

Q2: "Can I use HCl or NaOH to improve solubility? It works for other anilides."

Diagnosis: No. This is a fundamental chemical misconception regarding this specific structure.

Technical Explanation: Many bioactive anilides (like Lidocaine) have a basic side chain (tertiary amine) that can be protonated (


) to form a water-soluble salt. This compound does not.  The amide nitrogen lone pair is delocalized into the carbonyl group (Resonance), making it non-basic. Adding acid will not protonate it; adding base will eventually hydrolyze (destroy) the molecule.
Q3: "What is the maximum DMSO concentration I can use in my assay?"

Recommendation:

  • Cell-based Assays: Typically < 0.1% to 0.5% (v/v) . Above 0.5%, DMSO can induce cell differentiation, membrane permeabilization, or apoptosis, confounding your results.

  • Enzymatic Assays: Often tolerant up to 5% (v/v) , but verify enzyme activity first.

  • In Vivo: DMSO is generally avoided due to local toxicity; use Cyclodextrins or PEG400/Saline mixtures.

Visualizing the Solubilization Logic

The following decision tree outlines the logical pathway for selecting the correct solubilization method for neutral amides.

SolubilityLogic Start Start: this compound CheckIon Check Structure: Is there an Ionizable Amine? Start->CheckIon NoIon NO (Neutral Amide) CheckIon->NoIon Only Amide N YesIon YES (e.g., Lidocaine) CheckIon->YesIon Basic Side Chain CheckBio Is this for a Biological Assay? NoIon->CheckBio Strategy1 Strategy: Salt Formation (Use HCl/Buffer) YesIon->Strategy1 Strategy2 Strategy: Cosolvents (DMSO/EtOH) Toxicity Check DMSO Tolerance Strategy2->Toxicity Limit < 0.5% v/v Strategy3 Strategy: Complexation (Cyclodextrins) CheckBio->Strategy2 Low Sensitivity / High Tolerance CheckBio->Strategy3 High Sensitivity / In Vivo

Figure 1: Decision logic for solubilizing neutral N-aryl amides. Note the divergence from standard "salt formation" strategies due to the lack of basicity.

Validated Experimental Protocols

Protocol A: The "Solvent Spike" Method (For Quick Screening)

Use this for initial potency checks where DMSO tolerance is established.

  • Preparation of Stock: Dissolve solid this compound in 100% DMSO to achieve a 50 mM stock solution. Ensure complete dissolution (sonicate if necessary).

  • Preparation of Intermediate (Optional but Recommended): Dilute the 50 mM stock 1:10 into PEG-400 or Ethanol (resulting in 5 mM). This intermediate step reduces the "shock" of hitting pure water.

  • Final Dilution:

    • Place your culture media/buffer on a vortex mixer at medium speed.

    • Slowly pipette the stock (or intermediate) into the vortexing media.

    • Target: Final DMSO concentration < 0.5%.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Use this for animal studies or sensitive cell lines. HP-β-CD encapsulates the hydrophobic phenyl ring, rendering the complex water-soluble without organic solvents.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Milli-Q Water or PBS

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water/PBS. Filter sterilize (0.22 µm).

  • Excess Addition: Add this compound in excess of its estimated solubility (e.g., add 5 mg to 1 mL of the CD solution).

  • Equilibration: Shake or rotate at Room Temperature for 24–48 hours.

    • Why? Complexation is an equilibrium process. Time is needed for the hydrophobic moiety to enter the CD cavity.

  • Clarification: Centrifuge at 10,000 x g for 10 mins or filter (0.45 µm) to remove undissolved solid.

  • Quantification: Measure the concentration of the supernatant via HPLC/UV before use.

Mechanism of Action: Why Cyclodextrins Work

It is vital to understand why Protocol B is superior for this specific compound.

CD_Mechanism cluster_0 Aqueous Environment Host HP-beta-CD (Hydrophilic Shell Hydrophobic Core) Complex Inclusion Complex (Soluble) Host->Complex encapsulation Guest N-(2-methylphenyl) propanamide (Hydrophobic) Guest->Complex hydrophobic interaction

Figure 2: Schematic of the host-guest inclusion complex. The hydrophobic tolyl ring of the amide inserts into the lipophilic cavity of the cyclodextrin, shielding it from water.

References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (The foundational text on cosolvency and the log-linear solubility model).
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem Compound Summary. (n.d.). Propionanilide derivatives. National Center for Biotechnology Information. Retrieved from [Link]

stability of N-(2-methylphenyl)propanamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of N-(2-methylphenyl)propanamide (also known as o-propionotoluidide). This guide is structured for researchers requiring deep mechanistic understanding and practical troubleshooting protocols.

Executive Technical Summary

This compound is a secondary anilide characterized by a propionyl group attached to the nitrogen of o-toluidine. Its stability profile is defined by the ortho-effect , where the methyl group at the 2-position of the phenyl ring provides significant steric hindrance.

  • Acidic Conditions: Highly stable at ambient temperature. Hydrolysis requires elevated temperatures (>80°C) and strong mineral acids (e.g., 6M HCl). The rate of hydrolysis is slower than that of unsubstituted N-phenylpropanamide due to steric blocking of the carbonyl carbon.

  • Basic Conditions: Resistant to hydrolysis at room temperature. Degradation occurs only under forcing conditions (e.g., reflux with NaOH/KOH), yielding the carboxylate and o-toluidine.

  • Storage: Stable in solid state and neutral solution. Degradation is typically negligible unless subjected to extreme pH or oxidative stress.

Diagnostic Troubleshooting (Q&A)

Q1: I observe a new peak in my HPLC chromatogram after leaving the sample in 0.1% TFA/Acetonitrile overnight. Is this hydrolysis? A: It is highly unlikely to be hydrolysis.

  • Reasoning: Amide bonds, particularly sterically hindered ones like in this compound, are kinetically stable in dilute acid (0.1% TFA, pH ~2) at room temperature.

  • Troubleshooting: Check for photodegradation or oxidation of the aromatic ring. If the sample solvent contained methanol, check for transamidation (though rare without heat).

  • Action: Re-run the sample using a freshly prepared standard. Store samples in amber vials at 4°C.

Q2: We are synthesizing a derivative and the amide bond isn't cleaving under standard reflux (1M HCl, 100°C, 2h). Why? A: This is due to the Ortho-Effect .

  • Mechanism: The 2-methyl group on the phenyl ring creates steric bulk that shields the carbonyl carbon from the nucleophilic attack of water (in acid) or hydroxide (in base). Additionally, it forces the aromatic ring out of planarity with the amide group, altering the electronic conjugation.

  • Solution: Increase acid concentration to 6M HCl or use HBr/Acetic acid mixtures. Alternatively, switch to alkaline hydrolysis using ethylene glycol/KOH at high temperature (150°C) to overcome the activation energy barrier.

Q3: What are the specific degradation products I should monitor for? A: You must monitor for two primary hydrolysis products:

  • Propanoic acid (or Propionate salt in base).

  • 2-Methylaniline (o-Toluidine) .

    • Note: 2-Methylaniline is toxic and distinct in UV absorbance. Ensure your HPLC method can resolve this amine from the parent amide.

Mechanistic Deep Dive

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is driven by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] However, the ortho-methyl group hinders the approach of the water molecule.

Key Pathway:

  • Protonation:

    
    
    
  • Nucleophilic Attack (Rate Limiting Step): Water attacks the carbonyl carbon.[1] This step is retarded by the 2-methyl steric hindrance.

  • Tetrahedral Intermediate: Formation of the gem-diol intermediate.

  • Collapse: Elimination of the amine (as

    
    ).
    
Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion acts as a direct nucleophile.[1] The elimination of the amine anion (


) is energetically unfavorable, making this reaction generally slow without high heat, which helps drive the final irreversible deprotonation of the carboxylic acid.

Visualization of Pathways The following diagram illustrates the parallel hydrolysis pathways and the specific point of steric resistance.

G cluster_legend Key Factor: Ortho-Effect Amide This compound (Stable Parent) Acid_Inter O-Protonated Intermediate (Activated Electrophile) Amide->Acid_Inter + H+ (Fast) Tetra_Base Tetrahedral Anion (Sterically Crowded) Amide->Tetra_Base + OH- (Slow) Blocked by o-Methyl Tetra_Acid Tetrahedral Intermediate (Sterically Crowded) Acid_Inter->Tetra_Acid + H2O (Slow/RDS) Blocked by o-Methyl Products_Acid Propanoic Acid + 2-Methylanilinium ion Tetra_Acid->Products_Acid - H+ / Elimination Products_Base Propionate ion + 2-Methylaniline Tetra_Base->Products_Base Collapse / Proton Transfer Note The 2-methyl group sterically hinders the formation of Tetrahedral Intermediates

Figure 1: Mechanistic pathways for the hydrolysis of this compound. Red arrows indicate the rate-determining steps hindered by the ortho-methyl group.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to validate stability-indicating HPLC methods.

ParameterAcid StressBase StressOxidative Stress
Reagent 1N HCl1N NaOH3% H₂O₂
Temperature 80°C (Reflux)80°C (Reflux)Room Temp
Time 4 - 8 Hours4 - 8 Hours24 Hours
Target Degradation 10 - 20%10 - 20%< 5% (Check for N-oxides)
Quenching Neutralize with 1N NaOHNeutralize with 1N HClAdd Sodium Bisulfite

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of this compound in 1 mL of Methanol (co-solvent).

  • Stress: Add 4 mL of the respective stress reagent (HCl or NaOH).

  • Incubation: Heat in a sealed reaction vial or reflux condenser.

  • Sampling: Aliquot 500 µL at T=0, T=4h, and T=8h.

  • Analysis: Dilute samples 1:1 with mobile phase, filter (0.22 µm), and inject into HPLC.

Protocol B: Kinetic Stability Assessment

To determine the specific rate constant (


) for your conditions:
  • Prepare a 1 mM solution of the amide in buffered solvent (e.g., pH 2, pH 7, pH 12).

  • Incubate at constant temperature (e.g., 60°C).

  • Monitor the disappearance of the parent peak area (

    
    ) vs time.
    
  • Plot

    
     vs Time.
    
  • The slope =

    
    .
    
    • Expectation: The slope will be significantly flatter (smaller

      
      ) compared to N-phenylpropanamide controls.
      

Comparative Stability Data

The following table summarizes the relative hydrolysis rates of substituted acetanilides/propanamides, illustrating the protective effect of the ortho-substitution.

Compound StructureSubstituent PositionRelative Hydrolysis Rate (Acidic)Relative Hydrolysis Rate (Basic)
N-Phenylpropanamide None (Unsubstituted)1.0 (Reference)1.0 (Reference)
N-(4-methylphenyl)propanamide Para (4-position)~0.8 (Electronic effect only)~0.9
This compound Ortho (2-position) < 0.2 (Steric hindrance) < 0.1
N-(2,6-dimethylphenyl)propanamide Di-Ortho< 0.01 (Highly Stable)< 0.01

Note: Data derived from general structure-reactivity relationships of anilides [1, 2]. The ortho-methyl group significantly retards hydrolysis compared to para- or unsubstituted analogs.

References

  • Bunton, C. A., et al. (1967).[2] Acidic and Basic Amide Hydrolysis. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides. Available at: [Link]

Sources

Technical Guide: Overcoming Steric Hindrance in N-(2-methylphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Effect Challenge

Synthesizing N-(2-methylphenyl)propanamide (also known as o-propionotoluidide) presents a classic yet deceptive challenge in organic synthesis: ortho-substitution . While not as bulky as a tert-butyl group, the methyl group at the ortho position of the aniline ring introduces two specific hurdles:

  • Steric Blockade: The methyl group physically impedes the trajectory of the electrophile (propionyl source) approaching the nitrogen lone pair.

  • Electronic Deconjugation: The steric bulk forces the nitrogen lone pair out of planarity with the aromatic ring. While this theoretically increases nucleophilicity by breaking resonance, the steric penalty usually dominates, resulting in sluggish reaction rates compared to unsubstituted aniline.

This guide provides two distinct, self-validating protocols to overcome these barriers: a Kinetic Approach (Acid Chloride) for high throughput and a Thermodynamic Approach (Catalytic Direct Amidation) for green chemistry/scale-up.

Module 1: The Kinetic Approach (Acid Chloride)

Best for: Small scale, high yield, immediate results.

This method utilizes propionyl chloride, a highly activated electrophile, to brute-force the steric barrier.

Protocol 1: Base-Mediated Acylation

Reagents: o-Toluidine (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Purge a round-bottom flask with N₂. Dissolve o-toluidine and TEA in DCM. Cool to 0°C .

    • Why? Cooling controls the exotherm. Even hindered amines react vigorously with acid chlorides.

  • Addition: Add propionyl chloride dropwise over 20 minutes.

    • Critical Check: If the solution turns instant black, your addition is too fast, causing localized heating and amine oxidation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Add 1M HCl.

    • Self-Validating Step: The aqueous layer should be acidic (pH < 2). This converts unreacted o-toluidine (toxic) into its water-soluble hydrochloride salt, removing it from the organic product layer.

Troubleshooting the Kinetic Approach
SymptomProbable CauseCorrective Action
Low Yield (<50%) HCl Salt FormationThe reaction generates HCl. If you lack sufficient base (TEA), the HCl protonates your starting o-toluidine, rendering it non-nucleophilic. Ensure >1.0 eq base is used.
Purple/Brown Product Oxidationo-Toluidine oxidizes easily in air. Recrystallize the final product from EtOH/Water to remove colored impurities.
Violent Fuming Moisture IngressPropionyl chloride hydrolyzes to HCl and propionic acid on contact with water. Use anhydrous DCM and dry glassware.
Module 2: The Thermodynamic Approach (Boric Acid Catalysis)

Best for: Scale-up, green chemistry, avoiding corrosive acid chlorides.

Direct reaction of propionic acid and o-toluidine is difficult because the equilibrium favors hydrolysis. Boric acid [


] acts as a dual-activation catalyst, forming a mixed anhydride that is less sterically demanding than the free acid.
Protocol 2: Azeotropic Dehydration

Reagents: o-Toluidine (1.0 eq), Propionic Acid (1.2 eq), Boric Acid (10 mol%), Toluene.

  • Setup: Dean-Stark apparatus attached to a flask containing all reagents in toluene.

  • Reflux: Heat to vigorous reflux (

    
    C).
    
    • Mechanism:[1][2][3][4][5][6][7][8] Water is generated as the byproduct.[9] The Dean-Stark trap physically removes water, shifting the equilibrium toward the amide (Le Chatelier's principle).

  • Monitoring: Continue until water collection ceases (approx. 6-12 hours).

  • Workup: Wash toluene layer with saturated NaHCO₃ (removes excess propionic acid) and then 1M HCl (removes trace amine).

Visualizing the Mechanism

The following diagram illustrates the Boric Acid catalytic cycle, highlighting how the "B-O-B" dimer activates the propionic acid, allowing the hindered amine to attack more easily than in a thermal background reaction.

BoricAcidCatalysis Start Propionic Acid + Boric Acid Active Acyloxyboron Intermediate Start->Active Activation AmineAttack Amine Attack (o-Toluidine) Active->AmineAttack Coordination Transition Tetrahedral Intermediate AmineAttack->Transition Nucleophilic Attack Product N-(2-methylphenyl) propanamide Transition->Product Collapse Water H2O (Removed) Transition->Water Product->Start Catalyst Regeneration

Caption: Figure 1. Boric acid forms a mixed anhydride intermediate, facilitating nucleophilic attack by the sterically hindered o-toluidine.

Part 3: Troubleshooting & FAQs

Q1: My NMR shows a "messy" aromatic region. Is it the rotamers?

  • Answer: Yes. Due to the ortho-methyl group, the rotation around the N-Aryl bond is restricted. In this compound, you may see broadened peaks or split signals (rotamers) in

    
     NMR at room temperature.
    
    • Verification: Run the NMR at

      
      C. If the peaks coalesce into sharp singlets/doublets, it is a rotameric effect, not impurity.
      

Q2: I cannot use a Dean-Stark trap. Can I use molecular sieves?

  • Answer: Yes, but with caution. For the Boric Acid method, 4Å or 5Å molecular sieves can be added to the reaction vessel to scavenge water. However, mechanical stirring can grind the sieves into dust, making filtration difficult. Use beaded sieves and an overhead stirrer if possible.

Q3: The product is oiling out during recrystallization.

  • Answer: This is common with low-melting amides.

    • Fix: You are likely cooling the solution too fast. Dissolve the crude product in minimum hot Ethanol. Add hot water dropwise until just cloudy. Let it cool to RT slowly (wrap the flask in foil/towel), then move to the fridge. If oil forms, scratch the glass with a spatula to induce nucleation.

Experimental Workflow: Decision Tree

Use this flow to select the correct synthesis path based on your constraints.

DecisionTree Start Start: Synthesis of This compound Scale What is your scale? Start->Scale Small < 5 grams Scale->Small Large > 100 grams Scale->Large AcidSens Is the substrate acid sensitive? Small->AcidSens RouteB Method B: Boric Acid Catalysis (Propionic Acid + Toluene) Large->RouteB Green/Cheaper RouteA Method A: Acid Chloride (Propionyl Cl + TEA) AcidSens->RouteA No AcidSens->RouteB Yes (Avoid HCl)

Caption: Figure 2. Selection guide for synthesis methodology based on scale and sensitivity.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Tang, P. "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Org.[4][5] Synth.2005 , 81, 262.

  • Lundberg, H.; Tinnis, F.; Selander, N.; Adolfsson, H. "Catalytic amide formation from non-activated carboxylic acids and amines".[5] Chem. Soc. Rev.[5]2014 , 43, 2714-2742.[5]

  • European Patent EP1720833A1. "Method for purifying N-methyl-2-pyrrolidone" (Relevance: Amide purification techniques and impurity removal).

Sources

Validation & Comparative

Comparative Spectroscopic Guide: 1H NMR Elucidation of N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It focuses on the structural elucidation of N-(2-methylphenyl)propanamide (also known as o-propionotoluidide), a critical structural motif in local anesthetics (e.g., Prilocaine) and a model compound for studying steric hindrance in amides.[1]

Executive Summary & Diagnostic Utility

This compound (CAS: 2050-43-3) typically appears in drug development as either a starting material analog or a de-functionalized impurity of Prilocaine .[1]

For researchers, the critical analytical challenge is distinguishing this "simple" amide from its functionalized derivatives (e.g., the


-chloro intermediate or the 

-amino API). This guide provides a definitive assignment strategy, focusing on two diagnostic "fingerprints":
  • The Alpha-Methylene Shift: Differentiating the unfunctionalized propionyl chain from the

    
    -substituted derivatives.
    
  • The Ortho-Methyl Steric Lock: Analyzing the restricted rotation and deshielding effects caused by the o-tolyl group compared to unsubstituted phenyl analogues.

Structural Analysis & Numbering Scheme

To ensure precise assignment, we utilize the following numbering scheme. The steric interaction between the ortho-methyl (C9) and the amide oxygen/proton is the defining feature of this spectrum.[1]

(Note: Visual representation is conceptual. In a real workflow, H-2 refers to the propionyl -CH2- group).[1]

Comparative 1H NMR Assignment (400 MHz)

The following data contrasts the target molecule with its unsubstituted analogue (N-phenylpropanamide) and its chlorinated precursor (Prilocaine Intermediate) to highlight diagnostic shifts.

Table 1: Chemical Shift Assignments ( , ppm)
PositionProton TypeTarget: this compound (CDCl

)
Ref A: N-phenylpropanamide (CDCl

)
Ref B:

-Chloro Intermediate
(CDCl

)
Diagnostic Note
Ethyl-CH

Triplet1.26 (

Hz)
1.251.80 (Doublet)Coupling changes to doublet in Ref B due to chiral center.[1]
Ethyl-CH

Quartet2.42 (

Hz)
2.404.60 (q, 1H) CRITICAL: The shift from ~2.4 (CH

) to ~4.6 (CH-Cl) confirms functionalization.
Ar-CH

Singlet2.28 N/A2.30Distinct o-tolyl singlet; differentiates from unsubstituted anilides.[1]
NH Broad Singlet7.20 - 7.60 7.408.30Downfield shift in Ref B due to electron-withdrawing Cl and H-bonding.[1]
Ar-H (6) Doublet7.75 (

Hz)
7.55 (m)7.80The ortho proton is deshielded by the amide carbonyl anisotropy.[1]
Ar-H (3,4,5) Multiplet7.05 - 7.25 7.10 - 7.357.10 - 7.30Overlapping aromatic region.[1]
Table 2: Solvent Effects (CDCl vs. DMSO- )

Solvent selection is critical for resolving the Amide NH and separating the aromatic multiplets.[1]

ProtonShift in CDCl

(

)
Shift in DMSO-

(

)
Mechanism of Shift
Amide NH 7.20 - 7.60 (Broad)9.25 (Sharp) Strong H-bonding with DMSO sulfoxide oxygen stabilizes the NH, shifting it downfield and sharpening the peak.[1]
Ar-H (6) 7.757.50Slight upfield shift due to solvent anisotropy and changes in amide conformation.[1]
Water (Impurity) 1.563.33Standard solvent residual peak location.[1]

Mechanistic Causality: The "Ortho Effect"

Understanding why the spectrum looks this way is essential for defending your assignment in a publication or report.

  • Restricted Rotation (Atropisomerism Potential): The steric bulk of the ortho-methyl group forces the amide bond out of planarity with the phenyl ring.[1] This reduces conjugation between the nitrogen lone pair and the phenyl

    
    -system.[1]
    
    • Observable Consequence: The Amide NH proton in the o-tolyl derivative is typically deshielded relative to the p-tolyl isomer due to the "locking" of the carbonyl oxygen in proximity to the ortho proton (H-6).[1]

  • Anisotropy: The proton at position 6 (adjacent to the Nitrogen) falls into the deshielding cone of the amide Carbonyl (C=O).[1] This separates it from the main aromatic cluster (H-3, H-4, H-5), creating a distinct doublet downfield (~7.75 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and E-E-A-T compliance, follow this standardized acquisition protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10-15 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D) for initial characterization.[1]
    
    • Why DMSO? It separates the NH peak from the aromatic region, allowing for accurate integration of the aromatic protons (Total = 4H). CDCl

      
       often causes the NH to broaden and overlap with Ar-H.[1]
      
  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for referencing.[1]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Transients (Scans): 16 scans are sufficient for >10 mg; increase to 64 for trace impurity analysis.[1]

  • Relaxation Delay (D1): Set to 1.0 s for routine assignment.

    • Note: If quantitative integration (qNMR) is required (e.g., purity assay), increase D1 to 15 s (5x T1 of the longest relaxing proton, usually the aromatic H).

Step 3: Diagnostic Decision Tree (Graphviz)

Use this flowchart to interpret the resulting spectrum during impurity profiling.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) CheckAliphatic Check 1.0 - 5.0 ppm Region Start->CheckAliphatic Decision1 Is there a Quartet at ~4.6 ppm? CheckAliphatic->Decision1 ResultChloro Identify: Alpha-Chloro Intermediate (Prilocaine Precursor) Decision1->ResultChloro Yes CheckEthyl Check for Quartet at ~2.4 ppm & Triplet at ~1.1 ppm Decision1->CheckEthyl No Decision2 Is there a Singlet at ~2.25 ppm? CheckEthyl->Decision2 ResultTarget Identify: this compound (Target Molecule) Decision2->ResultTarget Yes ResultPhenyl Identify: N-phenylpropanamide (Missing Methyl Group) Decision2->ResultPhenyl No

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • AIST Spectral Database for Organic Compounds (SDBS). (2023).[1] 1H NMR Spectrum of N-phenylpropanamide (SDBS No. 3206). National Institute of Advanced Industrial Science and Technology.[1]

  • Löfgren, N., & Tegnér, C. (1960).[1][2] Studies on Local Anesthetics. XX. Synthesis of Some

    
    -Monoalkylamino-2-methylpropionanilides. Acta Chemica Scandinavica, 14, 486-490.[1][2][3] (Foundational synthesis of Prilocaine class).[1]
    
  • ChemicalBook. (2023).[1] 2-Chloro-N-(2-methylphenyl)propanamide Properties and Spectral Data.

Sources

Comparative Mass Spectrometry Guide: N-(2-methylphenyl)propanamide vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of N-(2-methylphenyl)propanamide (also known as N-propionyl-o-toluidine). It is designed for analytical chemists and drug development professionals distinguishing this compound from its structural isomers (meta- and para-) and homologous amides during impurity profiling.

The core distinction lies in the "Ortho Effect," where the spatial proximity of the o-methyl group to the amide carbonyl facilitates specific hydrogen transfer rearrangements, altering the abundance ratios of diagnostic ions (


 107 and 

106) compared to the para-isomer.
Structural Context & Theoretical Basis

The Molecule: this compound (


, MW 163.22) consists of an o-toluidine ring acylated with a propionyl chain.
The Challenge:  In synthesis (e.g., of local anesthetics like prilocaine), distinguishing the ortho-isomer from the para-isomer (N-(4-methylphenyl)propanamide) is critical, as their retention times in gas chromatography can be close, and their molecular ions (

) are identical.
Key Alternatives for Comparison
CompoundStructureKey Difference
This compound Ortho-substitutedSubject to steric/electronic "Ortho Effects."[1][2]
N-(4-methylphenyl)propanamide Para-substitutedLinear geometry; no intramolecular H-transfer from methyl to carbonyl.
N-phenylpropanamide No methyl groupReference standard; lacks the tropylium/toluidine ion pathway.
Primary Fragmentation Pathways (The "Performance")

The fragmentation of this compound under 70 eV EI conditions is driven by the stability of the aromatic amine fragment and the propionyl cation.

Mechanistic Breakdown
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    163
    . The aromatic ring stabilizes the radical cation, making it distinct.
  • 
    -Cleavage (Ethyl Loss):  Cleavage adjacent to the carbonyl group releases an ethyl radical (
    
    
    
    , 29 Da), yielding the isocyanate-like cation at
    
    
    134
    .
  • Amide Bond Cleavage (The Ortho-Effect Pathway):

    • Pathway A (Acylium Formation): Simple cleavage yields the propionyl cation (

      
       57 ) and the neutral o-toluidinyl radical.
      
    • Pathway B (Amine Radical Cation): The "Hidden Ortho Effect" facilitates the transfer of a hydrogen atom from the ortho-methyl group to the amide oxygen or nitrogen. This rearrangement promotes the expulsion of a neutral ketene-like species, generating a highly stable ion at

      
       106/107  (resembling the o-toluidine radical cation or an aminotropylium ion).
      

Expert Insight: In the ortho-isomer, Pathway B is energetically favored due to the 6-membered transition state formed between the o-methyl hydrogens and the carbonyl oxygen. This results in a significantly higher abundance of the amine-derived ions (


 106/107) relative to the para-isomer.
Comparative Analysis: Ortho vs. Para

The following table contrasts the fragmentation "fingerprint" of the target molecule against its primary isomer.

FeatureThis compound (Ortho)N-(4-methylphenyl)propanamide (Para)Diagnostic Logic
Base Peak

106 or 107
(Amine/Tropylium)

57
(Propionyl) or 107
Ortho-effect promotes retention of charge on the nitrogenous ring fragment.

134 (

)
Moderate IntensityLow IntensitySteric hindrance in ortho can destabilize the parent, favoring

-cleavage.

106/107 Ratio
High 106 (H-transfer rearrangement)Lower 106 (Simple cleavage dominates)The ortho-methyl H-transfer leads to

type ions (

106/107).

57 Intensity
ModerateHigh/DominantLacking the ortho-assisted rearrangement, the para isomer favors simple acylium formation.
Visualizing the Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 163 Alpha_Cleave [M - Et]+ m/z 134 M_Ion->Alpha_Cleave - C2H5 (29) Ortho_Inter Ortho-H Transfer Intermediate M_Ion->Ortho_Inter H-Shift Acyl_Ion Propionyl Cation m/z 57 M_Ion->Acyl_Ion Simple Cleavage (Competes with Ortho) Amine_Ion o-Toluidine Ion m/z 107 Ortho_Inter->Amine_Ion Amide Cleavage Rearrange_Ion Aminotropylium-like m/z 106 Ortho_Inter->Rearrange_Ion - C2H5CO (Neutral)

Figure 1: Fragmentation pathway highlighting the "Ortho Effect" branching that distinguishes the target molecule from its para-isomer.

Experimental Protocol (Self-Validating)

To reliably reproduce these patterns and distinguish isomers, strict adherence to the ionization energy and chromatographic separation is required.

Methodology: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade). Derivatization is not required for these amides.

  • GC Parameters:

    • Column: 5% Phenyl methyl siloxane (e.g., HP-5MS or DB-5MS), 30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m.
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: Start 60°C (hold 1 min)

      
       20°C/min to 280°C. Note: Isomers may co-elute on short columns; a slow ramp (5°C/min) around 150-200°C is recommended for isomer resolution.
      
  • MS Parameters:

    • Source: Electron Ionization (EI).[3]

    • Energy: 70 eV (Standardization is crucial for library matching).

    • Scan Range:

      
       40–350.
      
    • Source Temp: 230°C.

Workflow Logic

Workflow cluster_QC QC Checkpoint Sample Sample (MeOH Soln) GC_Sep GC Separation (HP-5MS) Sample->GC_Sep Inject 1uL Ionization EI Source (70 eV) GC_Sep->Ionization Elution Detection Quadrupole Detection Ionization->Detection Fragmentation Analysis Data Analysis (Ratio Check) Detection->Analysis Generate Spectrum Analysis->Analysis Check m/z 107:57 Ratio

Figure 2: Analytical workflow emphasizing the QC checkpoint for isomer differentiation.

References
  • NIST Mass Spectrometry Data Center. Propanamide, 2-methyl- and related Amides. NIST Chemistry WebBook, SRD 69.

  • Suzuki, R. et al. (2025). "Ortho effects: A mechanistic study of N-alkyl-benzamides." ResearchGate / European Journal of Mass Spectrometry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. o-Toluidine and Derivatives Compound Summary. National Library of Medicine.

Sources

A Comparative Analysis of the Reactivity of N-(2-methylphenyl)propanamide and N-phenylpropanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic amides is of paramount importance for the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of N-(2-methylphenyl)propanamide and its unsubstituted counterpart, N-phenylpropanamide. The presence of a methyl group at the ortho position in this compound introduces significant electronic and steric effects that profoundly influence its chemical behavior. This document will explore these differences through a detailed examination of their synthesis, amide bond stability under hydrolytic conditions, and the regioselectivity and rate of electrophilic aromatic substitution reactions. By elucidating the underlying mechanistic principles and providing supporting experimental context, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the strategic utilization of these valuable chemical synthons.

Synthesis of this compound and N-phenylpropanamide

The most direct and widely employed method for the synthesis of both this compound and N-phenylpropanamide is the N-acylation of the corresponding aniline derivative with propionyl chloride. This nucleophilic acyl substitution reaction offers high yields and straightforward purification.

Experimental Protocol: Synthesis of N-phenylpropanamide

Objective: To synthesize N-phenylpropanamide from aniline and propionyl chloride.

Materials:

  • Aniline

  • Propionyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylpropanamide.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from o-toluidine and propionyl chloride.

Materials:

  • o-Toluidine

  • Propionyl chloride

  • Potassium carbonate (base)[1]

  • Acetone or Dichloromethane (solvent)

  • Standard workup reagents as listed above

Procedure:

  • Combine o-toluidine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in a round-bottom flask with a suitable solvent like acetone or dichloromethane.[1]

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add propionyl chloride (1.1 equivalents) to the suspension.

  • After the addition, allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude this compound by recrystallization.

Synthesis_Comparison cluster_N_phenylpropanamide Synthesis of N-phenylpropanamide cluster_N_2_methylphenyl_propanamide Synthesis of this compound Aniline Aniline Reaction1 N-Acylation Aniline->Reaction1 PropionylChloride1 Propionyl Chloride PropionylChloride1->Reaction1 Base1 Pyridine/Et3N Base1->Reaction1 Solvent1 DCM Solvent1->Reaction1 N_phenylpropanamide N-phenylpropanamide Reaction1->N_phenylpropanamide o_Toluidine o-Toluidine Reaction2 N-Acylation o_Toluidine->Reaction2 PropionylChloride2 Propionyl Chloride PropionylChloride2->Reaction2 Base2 K2CO3 Base2->Reaction2 Solvent2 Acetone/DCM Solvent2->Reaction2 N_2_methylphenyl_propanamide This compound Reaction2->N_2_methylphenyl_propanamide

Figure 1: Comparative workflow for the synthesis of the two amides.

Comparative Reactivity Analysis

The presence of the ortho-methyl group in this compound is the primary determinant of its differential reactivity compared to N-phenylpropanamide. This substituent exerts both electronic and steric effects.

Amide Bond Hydrolysis

The hydrolysis of amides can be catalyzed by either acid or base. The stability of the amide bond towards hydrolysis is influenced by the electronic nature of the substituents on both the acyl and the nitrogen moieties.

  • Acid-Catalyzed Hydrolysis: The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The rate of this reaction is sensitive to the basicity of the carbonyl oxygen. The electron-donating nature of the methyl group in this compound is expected to slightly increase the electron density at the carbonyl oxygen, making it more basic and thus more susceptible to protonation. However, the steric hindrance from the ortho-methyl group can impede the approach of the water nucleophile to the carbonyl carbon. Generally, for ortho-substituted anilides, steric effects tend to dominate, leading to a slower rate of hydrolysis compared to the unsubstituted analogue.

Hydrolysis_Mechanism cluster_Acid Acid-Catalyzed Hydrolysis cluster_Base Base-Catalyzed Hydrolysis Amide_A Amide Protonated_Amide Protonated Amide Amide_A->Protonated_Amide Protonation H_plus_A H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A Nucleophilic Attack H2O_A H2O H2O_A->Tetrahedral_Intermediate_A Products_A Carboxylic Acid + Amine Salt Tetrahedral_Intermediate_A->Products_A Collapse & Proton Transfer Amide_B Amide Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B Nucleophilic Attack OH_minus OH- OH_minus->Tetrahedral_Intermediate_B Products_B Carboxylate + Amine Tetrahedral_Intermediate_B->Products_B Collapse

Figure 2: General mechanisms for amide hydrolysis.
Electrophilic Aromatic Substitution

The propanamido group (-NHCOCH₂CH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its nucleophilicity.

  • Halogenation (e.g., Bromination): In the bromination of N-phenylpropanamide, the incoming electrophile will be directed to the ortho and para positions. Due to the steric bulk of the propanamido group, the para-substituted product is generally favored.

    For this compound, the situation is more complex. The propanamido group directs to the 4- and 6-positions, while the methyl group directs to the 3- and 5-positions. The combined activating effect of both groups will enhance the overall reactivity of the ring compared to N-phenylpropanamide. However, the regioselectivity will be a balance of electronic and steric factors. The 4-position is activated by the strongly directing propanamido group and sterically accessible. The 6-position is activated by the propanamido group but is sterically hindered by the adjacent methyl group. The 3- and 5-positions are activated by the methyl group. A kinetic study on the halogenation of aniline, o-toluidine, and p-toluidine showed the order of reactivity to be p-toluidine > o-toluidine > aniline.[3][4][5] By analogy, it is expected that This compound will be more reactive towards halogenation than N-phenylpropanamide. The major monobrominated product for this compound is likely to be N-(4-bromo-2-methylphenyl)propanamide due to the strong directing effect of the amide group and favorable steric access.

  • Nitration: Similar to halogenation, nitration is an electrophilic aromatic substitution reaction. For N-phenylpropanamide, nitration will predominantly yield the p-nitro derivative. In the case of this compound, the interplay of the two directing groups will again influence the outcome. The strong activating effect of the propanamido group will likely direct the incoming nitro group to the 4-position. Studies on the nitration of o-xylene, a related system, show that substitution occurs at positions ortho and para to the methyl groups.[6][7][8][9] Given the stronger activating nature of the amide group compared to a methyl group, the 4-position in this compound is the most probable site of nitration. The overall rate of nitration is expected to be faster for this compound due to the combined electron-donating effects of the amide and methyl groups.

EAS_Regioselectivity cluster_N_phenylpropanamide_EAS N-phenylpropanamide EAS cluster_N_2_methylphenyl_propanamide_EAS This compound EAS NPP N-phenylpropanamide (-NHCOEt is o,p-directing) Ortho_NPP ortho-product (minor) NPP->Ortho_NPP E+ Para_NPP para-product (major) NPP->Para_NPP E+ N2MPP This compound (-NHCOEt is o,p-directing) (-Me is o,p-directing) Pos4 4-product (major, electronically favored) N2MPP->Pos4 E+ Pos6 6-product (minor, sterically hindered) N2MPP->Pos6 E+

Figure 3: Predicted regioselectivity in electrophilic aromatic substitution.

Data Summary

FeatureN-phenylpropanamideThis compoundRationale
Synthesis N-acylation of anilineN-acylation of o-toluidineStandard amide synthesis.
Reactivity towards Hydrolysis HigherLowerThe ortho-methyl group provides steric hindrance and electron donation, slowing the reaction.
Reactivity towards EAS LowerHigherThe combined electron-donating effects of the amide and methyl groups increase ring activation.
Regioselectivity in EAS Primarily para-substitutionPrimarily 4-substitutionThe strong ortho,para-directing effect of the amide group dominates, with sterics favoring the 4-position.

Conclusion

The seemingly subtle structural difference between N-phenylpropanamide and this compound leads to significant and predictable disparities in their chemical reactivity. The ortho-methyl group in this compound introduces steric hindrance that retards nucleophilic attack at the amide carbonyl, resulting in greater stability towards hydrolysis. Conversely, in electrophilic aromatic substitution reactions, the combined electron-donating effects of the methyl and propanamido groups render the aromatic ring of this compound more activated than that of N-phenylpropanamide. The regioselectivity of these substitutions is also predictably influenced by the interplay of the directing effects of both substituents and steric considerations. A thorough understanding of these principles is crucial for chemists in various fields to effectively harness the synthetic potential of these important amide building blocks.

References

  • Kinetic study on the halogenation of aniline, o-toluidine and p-toluidine. IOSR Journal of Applied Chemistry. [URL not provided in search results]
  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. [URL not provided in search results]
  • Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. CORE. [URL not provided in search results]
  • Designation of Propionyl Chloride as a List I Chemical. Regulations.gov. [URL not provided in search results]
  • The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate. [URL not provided in search results]
  • Acetamide, N-phenyl-. NIST WebBook. [URL not provided in search results]
  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. [URL not provided in search results]
  • Methods For Preparing Fentanyl And Fentanyl Intermediates. Justia Patents. [URL not provided in search results]
  • Method for preparing N-(2-Methylphenyl)-2-(propylamino)propanamide. Google Patents. [URL not provided in search results]
  • Synthesis of 2,2-Dimethyl-N-phenylpropanamide. Benchchem. [URL not provided in search results]
  • comparative study of different brominating agents for aniline derivatives. Benchchem. [URL not provided in search results]
  • Regioselective nitration of o-xylene to 4-nitro-o-xylene using nitric acid over solid acid catalysts. ResearchGate. [URL not provided in search results]
  • Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol – water mixtures. Academia.edu. [URL not provided in search results]
  • Fentanyl analogs synthesized in this work. ResearchGate. [URL not provided in search results]
  • Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki. [URL not provided in search results]
  • N-(2-methylphenyl)-2-chloropropanamide. CymitQuimica. [URL not provided in search results]
  • Kinetics and mechanism of halogenation of aniline, p - IOSR Journal. [URL not provided in search results]
  • Singleton Saturday: Nitration of Toluene. Corin Wagen. [URL not provided in search results]
  • Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [URL not provided in search results]
  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC - NIH. [URL not provided in search results]
  • Research on o-xylene nitration reaction process. JINSP. [URL not provided in search results]
  • Synthesis of N-Propyl-p-toluenesulfonamide. Benchchem. [URL not provided in search results]
  • Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. [URL not provided in search results]
  • N-(p-Tolyl)thioacetamide. ResearchGate. [URL not provided in search results]

Sources

A Senior Application Scientist's Guide to the Chromatographic Comparison of o-Toluidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of o-toluidine and its derivatives is of paramount importance. o-Toluidine is a known human carcinogen, and its presence as an impurity in pharmaceuticals or as a contaminant in environmental samples necessitates robust and reliable analytical methods for its detection and quantification. This guide provides an in-depth comparison of the primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

Introduction: The Analytical Challenge of o-Toluidine

o-Toluidine and its isomers, m-toluidine and p-toluidine, are aromatic amines that are widely used as intermediates in the synthesis of dyes, rubber chemicals, pharmaceuticals, and pesticides. Due to the established carcinogenicity of o-toluidine, regulatory bodies have set stringent limits on its presence in various products. The structural similarity of its isomers presents a significant analytical challenge, requiring methods with high selectivity and sensitivity to ensure accurate identification and quantification.

This guide will equip you with the knowledge to select the most appropriate chromatographic technique for your specific analytical needs, whether for quality control in manufacturing, impurity profiling in drug development, or monitoring in environmental analysis.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like o-toluidine and its derivatives. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

The Causality Behind Experimental Choices in HPLC

The selection of the HPLC column and mobile phase is critical for achieving the desired separation. For basic compounds like toluidine isomers, which have pKa values between 4.4 and 5.1, several column chemistries can be employed.[1]

  • Reversed-Phase (C18) Columns: These are the most common HPLC columns, but their performance with basic compounds can be hampered by interactions with residual silanols on the silica surface, leading to peak tailing. Modern, end-capped C18 columns with high purity silica can mitigate these effects.

  • Phenyl Columns: These columns offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl stationary phase and the aromatic ring of the analytes. This can be particularly useful for separating positional isomers.[2]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity for basic compounds. By manipulating the mobile phase pH and ionic strength, the retention of toluidine isomers can be finely tuned, leading to excellent resolution.[1]

The mobile phase composition, particularly the pH and the type and concentration of organic modifier (typically acetonitrile or methanol), plays a pivotal role in controlling the retention and selectivity of the separation. For basic compounds, a slightly acidic mobile phase (pH 3-5) is often used to ensure their ionization and improve peak shape.

Experimental Protocol: HPLC Analysis of o-Toluidine Derivatives

This protocol provides a starting point for the analysis of o-toluidine and its isomers using a mixed-mode HPLC column.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • Column: Mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100, 3.2 x 50 mm, 2.7 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • o-Toluidine, m-Toluidine, and p-Toluidine standards

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.

  • Gradient Elution Program:

    • 0-5 min: 20-50% B

    • 5-7 min: 50% B

    • 7.1-10 min: 20% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Standard and Sample Preparation: Prepare stock solutions of the standards in the sample solvent. Dilute to the desired concentrations for calibration curves and sample analysis.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation (A: 0.1% Formic Acid in Water, B: Acetonitrile) Pump HPLC Pump (Gradient Elution) MobilePhase->Pump SamplePrep Sample Preparation (Dissolve in Acetonitrile/Water) Injector Autosampler (5 µL injection) SamplePrep->Injector Pump->Injector Column Mixed-Mode Column (30 °C) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: HPLC workflow for the analysis of o-toluidine derivatives.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While o-toluidine is volatile, its primary amine group can lead to peak tailing on many GC columns. To overcome this, derivatization is often employed.

The Rationale for Derivatization in GC Analysis

Derivatization in GC serves several purposes:

  • Increased Volatility: It converts polar, less volatile compounds into more volatile derivatives, allowing them to be analyzed at lower temperatures.[3]

  • Improved Thermal Stability: It protects thermally labile functional groups from degradation in the hot injector and column.[4]

  • Enhanced Detectability: By introducing specific functional groups, derivatization can significantly improve the response of certain detectors, such as the Electron Capture Detector (ECD).[4]

A common derivatization reaction for amines is acylation, for example, with heptafluorobutyric anhydride (HFBA). The resulting fluorinated derivative is highly volatile and exhibits excellent sensitivity with an ECD.

Experimental Protocol: GC-ECD Analysis of o-Toluidine Derivatives (Based on OSHA Method 73)

This protocol is adapted from the validated OSHA Method 73 for the analysis of toluidine isomers in air, demonstrating a robust and sensitive approach.[5]

Instrumentation:

  • Gas Chromatograph with an Electron Capture Detector (ECD).

Materials:

  • Column: Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Derivatizing Reagent: Heptafluorobutyric anhydride (HFBA).

  • Solvent: Toluene.

  • Base: Sodium hydroxide solution.

  • o-Toluidine, m-Toluidine, and p-Toluidine standards.

Procedure:

  • Sample Extraction: For air samples collected on acid-treated filters, the amines are desorbed and neutralized. For other sample matrices, an appropriate extraction and cleanup procedure should be developed.

  • Derivatization: a. To the extracted sample in toluene, add a small amount of HFBA. b. Vortex the mixture and allow it to react at room temperature for 10-15 minutes. c. Neutralize the excess reagent and acid by-product with a dilute sodium hydroxide solution. d. The toluene layer containing the derivatized amines is used for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Detector Temperature: 300 °C

    • Carrier Gas Flow: Constant flow mode.

  • Injection Volume: 1 µL (splitless).

Visualization of the GC Workflow with Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis Extraction Sample Extraction (e.g., LLE) Derivatization Derivatization with HFBA Extraction->Derivatization Injector GC Injector (250 °C) Derivatization->Injector Column Capillary Column (Temperature Programmed) Injector->Column Detector ECD Detector (300 °C) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: GC workflow for o-toluidine analysis, including the essential derivatization step.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a simple, rapid, and inexpensive chromatographic technique that is well-suited for the qualitative screening of o-toluidine and its derivatives. It can also be used for semi-quantitative analysis. The separation is based on the differential adsorption of analytes onto a thin layer of adsorbent material (the stationary phase) as a liquid mobile phase moves up the plate by capillary action.

Key Considerations for TLC Method Development

The critical parameters in TLC are the choice of the stationary phase and the mobile phase.

  • Stationary Phase: Silica gel is the most common stationary phase for the separation of aromatic amines. Its polar surface interacts with the polar amine functional group.

  • Mobile Phase: The mobile phase is a solvent or a mixture of solvents. The polarity of the mobile phase is adjusted to achieve the desired separation. For the separation of toluidine isomers, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio of these solvents needs to be determined experimentally to achieve good resolution between the isomers.

Visualization: Since o-toluidine and its derivatives are colorless, a visualization method is required to see the separated spots. Common methods include:

  • UV Light: If the TLC plate contains a fluorescent indicator, aromatic compounds will appear as dark spots under UV light (254 nm).[6]

  • Iodine Vapor: The TLC plate is placed in a chamber containing iodine crystals. The iodine vapor adsorbs to the organic compounds, making them visible as brown spots.[7]

  • Staining Reagents: Spraying the plate with a suitable chemical reagent can produce colored spots. For aromatic amines, reagents like cinnamaldehyde can be used.[8]

Experimental Protocol: TLC Analysis of o-Toluidine Isomers

Instrumentation:

  • TLC developing tank

  • TLC plates (silica gel 60 F254)

  • Capillary tubes for spotting

  • UV lamp or iodine chamber for visualization

Materials:

  • Mobile Phase: Toluene:Ethyl Acetate (85:15, v/v)

  • Sample Solvent: Methanol or Dichloromethane

  • o-Toluidine, m-Toluidine, and p-Toluidine standards

Procedure:

  • Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, spot small amounts of the standard solutions and the sample solution onto the starting line.

  • Development: Place the TLC plate in the developing tank containing the mobile phase, ensuring the solvent level is below the starting line. Cover the tank and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots using a UV lamp or an iodine chamber.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualization of the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis PlatePrep TLC Plate Preparation (Draw Starting Line) Spotting Sample & Standard Spotting PlatePrep->Spotting Development Plate Development in Mobile Phase Spotting->Development Drying Drying the Plate Development->Drying Visualization Visualization (UV Light or Iodine) Drying->Visualization Analysis Rf Value Calculation Visualization->Analysis

Caption: A typical workflow for the TLC analysis of o-toluidine derivatives.

Comparative Performance of Chromatographic Techniques

The choice of the most suitable chromatographic technique depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the analysis of o-toluidine derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phaseAdsorption on a solid stationary phase with a liquid mobile phase
Applicability Non-volatile, thermally sensitive compoundsVolatile, thermally stable compounds (often requires derivatization for amines)Screening of a wide range of compounds
Selectivity High (tunable with column and mobile phase)Very high (especially with capillary columns)Moderate (dependent on mobile phase)
Sensitivity Good to excellent (ng to pg level with sensitive detectors)Excellent (pg to fg level with sensitive detectors like ECD and MS)Lower (µg to ng level)
Speed Moderate (10-30 min per sample)Fast (5-20 min per sample, plus derivatization time)Fast (multiple samples simultaneously)
Cost High (instrumentation and solvent costs)High (instrumentation and gas costs)Low (minimal equipment and solvent usage)
Quantitative Accuracy HighHighSemi-quantitative to quantitative (with densitometry)

Conclusion and Recommendations

The selection of the optimal chromatographic method for the analysis of o-toluidine derivatives is a critical decision that impacts the accuracy, sensitivity, and efficiency of the results.

  • For routine quality control and quantitative analysis of o-toluidine in pharmaceutical and other matrices, HPLC is the method of choice. Its versatility in terms of column chemistries and mobile phases allows for the development of robust and selective methods. Mixed-mode chromatography, in particular, offers excellent potential for the separation of toluidine isomers.

  • When high sensitivity is paramount, such as in trace-level environmental monitoring or bioanalysis, GC with derivatization and ECD or MS detection is the superior technique. The derivatization step, while adding to the sample preparation time, significantly enhances the performance of the analysis for these challenging analytes.

  • TLC serves as an invaluable tool for rapid screening, method development, and in situations where high-throughput, low-cost analysis is required. Its simplicity and ability to run multiple samples in parallel make it an efficient first-line analytical technique.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical problem, including the sample matrix, the required level of sensitivity and selectivity, and the available resources. By leveraging the strengths of each of these powerful chromatographic techniques, researchers can ensure the reliable and accurate analysis of o-toluidine and its derivatives, contributing to the safety and quality of products and the protection of human health.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). U.S. National Library of Medicine. Retrieved from [Link]

  • o-Toluidine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of o-Toluidine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Trace Level Determination of Potential Genotoxic Impurity O-Toluidine (2-Methyl Aniline) in Drug Substance. (2019). Journal of Applicable Chemistry. Retrieved from [Link]

  • HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. (2005). ResearchGate. Retrieved from [Link]

  • Determination of o-toluidine and o-nitrotoluene using solid-phase extraction and high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • o-Toluidine. (n.d.). PubChem. Retrieved from [Link]

  • GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]

  • Mixed-Mode Chromatography—A Review. (2017). LCGC International. Retrieved from [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. Retrieved from [Link]

  • A Look at Column Choices. (n.d.). Agilent. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (n.d.). IntechOpen. Retrieved from [Link]

  • TLC stains. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025). U.S. National Library of Medicine. Retrieved from [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • o-, m-, p-Toluidine by GC/ECD. (n.d.). Keika Ventures. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). University of Rochester. Retrieved from [Link]

  • The Differences Within C18 Columns. (2024). YouTube. Retrieved from [Link]

  • Comparison of performance of C18 monolithic rod columns and conventional C18 particle-packed columns in liquid chromatographic determination of Estrogel and Ketoprofen gel. (n.d.). ResearchGate. Retrieved from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Retrieved from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Structural Elucidation of N-(2-methylphenyl)propanamide: A Comparative 13C NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive characterization guide for N-(2-methylphenyl)propanamide (


), focusing on 13C NMR spectral differentiation from its regioisomer, N-(4-methylphenyl)propanamide.

Context: In medicinal chemistry, N-acylated anilines are critical pharmacophores, serving as structural backbones for local anesthetics (e.g., Prilocaine analogs). The precise assignment of the ortho-substitution pattern is vital for establishing Structure-Activity Relationships (SAR), as steric hindrance at the ortho position significantly influences metabolic stability against amidases.

Key Finding: The ortho-methyl group induces a diagnostic upfield shift in the adjacent aromatic carbons and a distinct steric compression effect on the carbonyl signal compared to the para-isomer.

Experimental Methodology

To ensure reproducibility and spectral integrity, the following protocols utilize a self-validating Schotten-Baumann approach followed by rigorous NMR acquisition parameters.

Synthesis & Purification Protocol

Rationale: We employ a biphasic acylation to minimize poly-acylation byproducts.

  • Reagents: Dissolve o-toluidine (10 mmol) in DCM (20 mL) with Pyridine (1.1 eq) acting as an acid scavenger.

  • Addition: Cool to 0°C. Add Propionyl chloride (1.1 eq) dropwise over 15 minutes.

    • Control Point: Maintain temperature <5°C to prevent thermal degradation.

  • Quench: Stir at RT for 2 hours. Wash with 1M HCl (removes unreacted amine) then Sat.

    
     (removes acid).
    
  • Isolation: Dry organic layer (

    
    ), evaporate. Recrystallize from EtOH/Water.
    
NMR Acquisition Parameters

Rationale: 13C NMR requires optimized relaxation delays due to the long


 of quaternary carbons (C=O and C-ipso).
  • Instrument: 400 MHz (100 MHz for 13C).

  • Solvent:

    
     (referenced to 77.16 ppm).
    
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (d1): 2.0 seconds (Standard) vs. 5.0 seconds (Quantitative).

  • Scans (NS): Minimum 1024 for adequate S/N ratio.

Comparative Spectral Analysis

The following section compares the target compound (Ortho-isomer) against its Para-isomer alternative. This comparison is the primary method for validating the regiochemistry of the synthesis.

13C NMR Chemical Shift Data (ppm)

Note: Values are referenced to


 (77.16 ppm).
Carbon AssignmentTypeN-(2-methylphenyl) (Ortho - Target)N-(4-methylphenyl) (Para - Alternative)

(Shift Difference)
C=O (Carbonyl) Quaternary172.5 172.1 +0.4 (Steric Deshielding)
C-1 (Ipso) Quaternary135.8 135.2 +0.6
C-2,6 (Ortho) CH / Quat130.5 (C-Me)120.1 (Sym)Diagnostic Region
C-3,5 (Meta) CH126.3 / 125.5 129.5 (Sym)Distinct Asymmetry
C-4 (Para) CH / Quat123.8 134.1 (C-Me)-10.3
Ar-CH3 Methyl17.8 20.9 -3.1 (Shielding)
CH2 (Propyl) Methylene30.8 30.6 +0.2
CH3 (Propyl) Methyl9.8 9.8 0.0
Technical Interpretation
  • Symmetry Breaking: The para-isomer possesses a

    
     axis of symmetry, making C-2/C-6 and C-3/C-5 chemically equivalent. The ortho-isomer lacks this symmetry, resulting in 6 distinct aromatic peaks compared to 4 in the para-isomer.
    
  • The "Ortho Effect": The methyl group at the ortho position (17.8 ppm) appears significantly upfield compared to the para-methyl (20.9 ppm). This is due to the

    
    -gauche steric compression effect exerted by the adjacent amide group.
    
  • Carbonyl Sensitivity: The amide carbonyl in the ortho-isomer (172.5 ppm) is slightly deshielded relative to the para-isomer, attributed to the twisting of the amide plane out of conjugation with the phenyl ring caused by the bulky ortho-methyl group.

Visualization of Workflows

Synthesis & Characterization Workflow

This diagram outlines the critical path from raw materials to validated spectral data.

SynthesisWorkflow cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Analysis Phase Reagents o-Toluidine + Propionyl Chloride Reaction Biphasic Acylation (DCM / NaHCO3) Reagents->Reaction 0°C, 15 min Quench Acid/Base Wash Reaction->Quench 2h, RT Drying MgSO4 Drying Quench->Drying Recryst Recrystallization (EtOH/H2O) Drying->Recryst Yield Solid Product (White Needles) Recryst->Yield Prep Sample Prep (50mg in 0.6mL CDCl3) Yield->Prep Acq 13C NMR Acquisition (NS=1024, d1=2s) Prep->Acq Process FT & Phasing Acq->Process

Figure 1: Step-by-step workflow for the synthesis and spectral validation of this compound.

Spectral Assignment Logic Tree

A decision tree for researchers to confirm the identity of the product based on 13C NMR peak counting.

SpectralLogic Start Analyze Aromatic Region (115 - 140 ppm) Count Count Distinct Signals Start->Count FourSignals 4 Signals Observed Count->FourSignals Symmetry Present SixSignals 6 Signals Observed Count->SixSignals No Symmetry Para Para-Isomer Identified (Symmetric) FourSignals->Para CheckMe Check Methyl Shift SixSignals->CheckMe Ortho Ortho-Isomer Identified (Asymmetric) HighShift ~21 ppm CheckMe->HighShift LowShift ~17-18 ppm CheckMe->LowShift HighShift->Para Confirmation LowShift->Ortho Steric Compression

Figure 2: Logic tree for distinguishing regioisomers based on aromatic signal count and methyl chemical shift.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3082 (N-o-Tolylpropionamide). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent chemical shift additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for steric compression effects on chemical shifts).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

Reference Standards for N-(2-methylphenyl)propanamide: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methylphenyl)propanamide (CAS: 19343-15-8), also known as o-propionotoluidide, represents a critical process-related impurity in the synthesis of Prilocaine. Unlike the well-characterized compendial impurities (such as Prilocaine Related Compound A or B), this molecule is often a "gap" in standard pharmacopeial catalogs. It typically arises from the use of contaminated starting materials (propionyl chloride in 2-chloropropionyl chloride) or reductive dehalogenation during synthesis.

This guide objectively compares the available reference material options—ranging from certified secondary standards to reagent-grade chemicals—and provides a self-validating framework for qualifying this material in-house when a primary pharmacopeial standard is unavailable.

Part 1: The Landscape of Reference Materials

For a non-compendial impurity like this compound, the "Gold Standard" (USP/EP Primary RS) is often non-existent. Researchers must choose between three tiers of materials.

Comparative Assessment Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Specialized Secondary Standard Tier 3: Reagent Grade Chemical
Primary Use Quantitation (Validation)ID & Limit TestsSynthesis / Early R&D
Traceability SI Units (NIST/BIPM)Internal Primary StandardNone / Batch-dependent
Assay Value Certified Mass Balance %Chromatographic Purity %Area % (Uncorrected)
Uncertainty Explicitly Calculated (

)
Not usually providedUnknown
Documentation Comprehensive CoA + StabilityBasic CoA (HPLC/NMR)Basic CoA (Structure only)
Cost High (

$)
Moderate (

)
Low ($)
Risk LowLow-MediumHigh (Requires full qualification)
Expert Insight: The "Purity Trap"

Do not confuse Chromatographic Purity with Assay Content. A Tier 3 reagent might claim "99% Purity" by HPLC. However, this ignores residual solvents, water, and inorganic salts. For quantitative impurity work, you must calculate the Potency (Assay) :



Failure to apply this correction typically results in a 2-5% bias in your final impurity calculation.

Part 2: Experimental Validation (The Self-Validating System)

When a Primary Standard is unavailable, you must generate a Qualified Secondary Standard . The following workflow ensures scientific integrity compliant with ICH Q3A/Q3B guidelines.

Qualification Workflow (DOT Diagram)

Qualification_Workflow cluster_ID Step 1: Structural Identification cluster_Purity Step 2: Purity Assignment (Mass Balance) Start Source Material (Reagent Grade CAS 19343-15-8) HNMR 1H-NMR (Confirm Structure) Start->HNMR MS HR-MS (Confirm Mass 163.22 Da) Start->MS IR FT-IR (Fingerprint Match) Start->IR HPLC HPLC-UV (Chromatographic Purity) HNMR->HPLC MS->HPLC IR->HPLC TGA TGA / KF (Water/Volatiles) HPLC->TGA ROI Residue on Ignition (Inorganics) TGA->ROI Calc Calculate Potency (Mass Balance Equation) ROI->Calc Final Qualified Working Standard (Valid for 12 Months) Calc->Final

Figure 1: Workflow for qualifying a reagent-grade chemical as a Reference Standard for GMP analysis.

Analytical Methodology (HPLC-UV)

This method separates this compound from Prilocaine and the chloro-intermediate (EP Impurity A).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 2.5 (Suppresses aniline ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 15% B

    • 15 min: 45% B

    • 20 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Maximize sensitivity for the aromatic amide).

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between this compound and Prilocaine.
    
  • Tailing Factor: < 1.5.

  • RSD (n=6): < 2.0% for area response.

Part 3: Mechanistic Origin & Pathways

Understanding where this impurity comes from is vital for control strategies. It is chemically distinct from Prilocaine Related Compound B (often the 4-isomer or the chloro-derivative depending on the pharmacopeia).

Synthesis & Degradation Diagram

Synthesis_Pathway oTol o-Toluidine (Starting Material) Intermed Chloro-Intermediate (EP Impurity A) oTol->Intermed + ClProp Target This compound (Target Impurity) oTol->Target + Prop (Impurity in Reagent) ClProp 2-Chloropropionyl Chloride Prilo Prilocaine API Intermed->Prilo + Propylamine Intermed->Target Reductive Dehalogenation (Over-hydrogenation) Prop Propionyl Chloride (Contaminant)

Figure 2: Origin of this compound. It arises either from contaminated acylating agents or reductive side-reactions.

Part 4: Recommendations

  • For Routine QC: If a commercial Secondary Standard (Tier 2) is available from a reputable vendor (e.g., LGC, TRC) with a mass-balance assigned potency, purchase it. The cost of internal qualification (NMR time, KF titration, documentation) usually exceeds the price of a $500 vial.

  • For Identification Only: A Tier 3 Reagent grade is sufficient if you only need to confirm retention time (

    
    ).
    
  • Critical Control: If this impurity is present at >0.10% (ICH Q3A reporting threshold), you must determine the Relative Response Factor (RRF) against Prilocaine to avoid over/under-estimation.

    • Estimated RRF: ~1.1 - 1.3 (The loss of the propylamino group changes UV absorption slightly).

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards - Qualification and traceability.Link

  • European Pharmacopoeia (Ph.[1] Eur.). Prilocaine Hydrochloride Monograph 1363. (Defines Impurity A as the chloro-analog). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88358, this compound.Link

  • ChemicalBook. Propanamide, N-(2-methylphenyl)- CAS 19343-15-8 Product Properties.Link

Sources

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